2-Chloroaniline hydrochloride-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H7Cl2N |
|---|---|
Molecular Weight |
169.99 g/mol |
IUPAC Name |
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine;hydrochloride |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI Key |
DRGIDRZFKRLQTE-BVNCJLROSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)N)Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N)Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-Chloroaniline Hydrochloride-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloroaniline (B154045) Hydrochloride-¹³C₆, its applications as an internal standard, and representative experimental protocols. This isotopically labeled compound is a critical tool in quantitative analytical studies, particularly in mass spectrometry-based assays.
Chemical and Physical Properties
2-Chloroaniline Hydrochloride-¹³C₆ is the hydrochloride salt of 2-chloroaniline, where all six carbon atoms of the benzene (B151609) ring are the ¹³C isotope. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of 2-chloroaniline and related compounds.
General Properties
The following table summarizes the key chemical properties of 2-Chloroaniline Hydrochloride-¹³C₆.
| Property | Value | Source |
| Chemical Name | 2-Chloroaniline Hydrochloride-¹³C₆ | - |
| CAS Number | 1261170-86-8 | [1] |
| Molecular Formula | ¹³C₆H₇Cl₂N | |
| Molecular Weight | 169.99 g/mol | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Chemical Purity | ≥98% (CP) | |
| Physical Form | Solid | |
| Color | White to off-white | [1] |
| Storage Temperature | 2-8°C | |
| SMILES String | N[13C]1=--INVALID-LINK--[13CH]=[13CH][13CH]=[13CH]1.Cl |
Physical Properties of Unlabeled 2-Chloroaniline Hydrochloride
| Property | Value | Source |
| Melting Point | 220°C (sublimates) | [2] |
| Boiling Point | Not available | - |
| Solubility | Soluble in water and methanol (B129727). | [2] |
Spectroscopic Data
Detailed spectroscopic data for 2-Chloroaniline Hydrochloride-¹³C₆ are not publicly available. Researchers should obtain a certificate of analysis from the supplier or perform their own spectroscopic analysis. The expected spectral characteristics are outlined below.
| Technique | Expected Characteristics |
| ¹H NMR | The proton NMR spectrum is expected to be similar to that of unlabeled 2-chloroaniline hydrochloride, showing characteristic signals for the aromatic and amine protons. |
| ¹³C NMR | The ¹³C NMR spectrum will show signals for the six ¹³C-labeled carbon atoms in the aromatic ring. The chemical shifts will be similar to the unlabeled compound, but the signals will be significantly enhanced due to the isotopic enrichment. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the ¹³C₆-labeled cation. The key feature is a mass shift of +6 amu compared to the unlabeled compound. |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to be very similar to the unlabeled compound, with characteristic absorption bands for N-H, C-H, C=C (aromatic), and C-Cl bonds. |
Synthesis
A detailed experimental protocol for the synthesis of 2-Chloroaniline Hydrochloride-¹³C₆ is not publicly available. However, a general synthetic strategy would involve the use of a ¹³C₆-labeled benzene ring as a starting material. A plausible synthetic route is the reduction of 1-chloro-2-nitrobenzene-¹³C₆.
The synthesis of the unlabeled 2-chloroaniline typically involves the reduction of 2-nitrochlorobenzene with iron filings in the presence of a mineral acid like hydrochloric acid.[3] The resulting 2-chloroaniline is then treated with hydrochloric acid to form the hydrochloride salt. A similar procedure would be followed for the ¹³C₆-labeled analogue.
Applications in Research and Drug Development
The primary application of 2-Chloroaniline Hydrochloride-¹³C₆ is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry.[1]
Key Applications:
-
Pharmacokinetic Studies: To accurately quantify the concentration of a drug candidate containing the 2-chloroaniline moiety in biological matrices such as plasma, urine, or tissue homogenates.
-
Metabolism Studies: To track and quantify the formation of metabolites derived from a parent drug containing the 2-chloroaniline structure.
-
Environmental Analysis: For the precise quantification of 2-chloroaniline, a known environmental contaminant, in various environmental samples.
-
Toxicology Studies: To support toxicological assessments by providing accurate concentration measurements of 2-chloroaniline in exposure studies.
The use of a stable isotope-labeled internal standard like 2-Chloroaniline Hydrochloride-¹³C₆ is crucial for correcting for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the accuracy and precision of the analytical results.
Experimental Protocols
General Protocol for Use as an Internal Standard in LC-MS/MS Analysis
This protocol provides a general workflow for the use of 2-Chloroaniline Hydrochloride-¹³C₆ as an internal standard for the quantification of unlabeled 2-chloroaniline in a biological matrix.
Materials:
-
2-Chloroaniline Hydrochloride-¹³C₆ (Internal Standard, IS)
-
Unlabeled 2-chloroaniline (Analyte)
-
Biological matrix (e.g., plasma, urine)
-
High-purity solvents (e.g., methanol, acetonitrile (B52724), water)
-
Formic acid or other suitable mobile phase modifier
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of the internal standard (IS), 2-Chloroaniline Hydrochloride-¹³C₆, (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
To each calibration standard and QC sample, add a fixed concentration of the IS.
-
-
Sample Preparation (Protein Precipitation - Example for Plasma):
-
To an aliquot of the plasma sample (calibration standard, QC, or unknown), add the IS solution.
-
Add 3 volumes of cold acetonitrile or methanol to precipitate the proteins.
-
Vortex the samples and centrifuge at high speed.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a suitable LC method to achieve chromatographic separation of the analyte and IS from other matrix components.
-
Optimize the MS/MS parameters (e.g., precursor ion, product ion, collision energy) for both the analyte and the IS in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Workflow for Quantitative Analysis Using a ¹³C-Labeled Internal Standard
Caption: Workflow for quantitative analysis using a ¹³C-labeled internal standard.
Logical Relationships of Chemical Properties
Caption: Interrelation of the chemical properties of 2-Chloroaniline Hydrochloride-¹³C₆.
Safety Information
2-Chloroaniline and its salts are toxic. Appropriate safety precautions must be taken when handling this compound.
-
Hazard Classifications: Acute Toxicity (Oral, Dermal), Eye Irritation, Specific Target Organ Toxicity (Repeated Exposure), and Hazardous to the Aquatic Environment.
-
Signal Word: Danger
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated area or under a fume hood.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place at the recommended temperature (2-8°C).
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloroaniline Hydrochloride-¹³C₆ is a high-purity, stable isotope-labeled compound that serves as an invaluable tool for researchers in drug development, environmental science, and toxicology. Its use as an internal standard in mass spectrometry-based quantitative assays ensures the accuracy, precision, and reliability of analytical data. While specific experimental data for the labeled compound is limited in public literature, this guide provides a comprehensive overview of its properties and a practical framework for its application.
References
Technical Guide: 2-Chloroaniline hydrochloride-13C6 (CAS: 1261170-86-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloroaniline hydrochloride-13C6, a stable isotope-labeled internal standard crucial for quantitative analysis in various scientific disciplines, particularly in drug development and metabolism studies.
Core Compound Information
This compound is the hydrochloride salt of 2-chloroaniline, where all six carbon atoms of the benzene (B151609) ring have been replaced with the stable isotope carbon-13. This isotopic labeling results in a mass shift of +6 atomic mass units compared to its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based analytical techniques.[1][2] Its primary application lies in its use as a tracer and an internal standard for highly accurate quantification in methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1261170-86-8 | [1] |
| Molecular Formula | ¹³C₆H₇Cl₂N | [1][2] |
| Molecular Weight | 169.99 g/mol | [1][2] |
| Isotopic Purity | ≥99 atom % ¹³C | [2] |
| Chemical Purity | ≥98% | [2] |
| Form | Solid | [1][2] |
| Appearance | White to off-white | [1] |
| SMILES String | N[13C]1=--INVALID-LINK--[13CH]=[13CH][13CH]=[13CH]1.Cl | [2] |
| Storage Temperature | 2-8°C | [2] |
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area or fume hood.
| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS06 (Skull and crossbones) | H301 + H311: Toxic if swallowed or in contact with skin. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Serious Eye Irritation | GHS08 (Health hazard) | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Repeated Exposure) | GHS08 (Health hazard) | H373: May cause damage to organs through prolonged or repeated exposure. | P314: Get medical advice/ attention if you feel unwell. |
| Hazardous to the Aquatic Environment (Acute & Chronic) | GHS09 (Environment) | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
This is not an exhaustive list. Please refer to the full Safety Data Sheet (SDS) from the supplier for complete safety information.
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are often proprietary, a general synthetic approach can be inferred from established methods for synthesizing labeled anilines. Similarly, its application as an internal standard follows well-established bioanalytical method validation guidelines.
Conceptual Synthesis Pathway
The synthesis of this compound would likely start from a commercially available ¹³C-labeled benzene. A plausible multi-step synthesis is outlined below.
Caption: Conceptual synthesis pathway for this compound.
Methodology:
-
Nitration of ¹³C₆-Benzene: ¹³C₆-Benzene would be treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, yielding ¹³C₆-nitrobenzene.
-
Chlorination of ¹³C₆-Nitrobenzene: The ¹³C₆-nitrobenzene would then undergo chlorination to introduce a chlorine atom at the ortho position, resulting in 2-chloro-1-nitrobenzene-¹³C₆.
-
Reduction of the Nitro Group: The nitro group of 2-chloro-1-nitrobenzene-¹³C₆ would be reduced to an amino group. A common method for this transformation is the use of iron filings in the presence of a mineral acid like hydrochloric acid.[3]
-
Formation of the Hydrochloride Salt: The resulting 2-chloroaniline-¹³C₆ would be dissolved in a suitable organic solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which can then be isolated and purified.
Use as an Internal Standard in LC-MS/MS Analysis
The primary utility of this compound is as an internal standard (IS) to ensure accurate and precise quantification of an analyte in a complex matrix, such as plasma, urine, or tissue homogenates. The stable isotope-labeled IS co-elutes with the analyte but is distinguished by its higher mass in the mass spectrometer. This co-elution allows for the correction of variations in sample preparation, injection volume, and matrix effects.
General Protocol for Analyte Quantification in Plasma:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution to an appropriate concentration (e.g., 100 ng/mL) with the same solvent. The optimal concentration depends on the expected analyte concentration and the sensitivity of the mass spectrometer.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, calibration standard, or quality control), add a small volume (e.g., 10 µL) of the internal standard working solution.
-
Vortex briefly to mix.
-
Add a protein precipitating agent (e.g., 400 µL of ice-cold acetonitrile).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a defined volume of the supernatant onto an appropriate LC column (e.g., a C18 column for reversed-phase chromatography).
-
Develop a chromatographic method that provides good peak shape and retention for the analyte and the co-eluting internal standard.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the ¹³C-labeled internal standard need to be determined and optimized.
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
-
The concentration of the analyte in the unknown samples is then determined by interpolating their analyte/IS peak area ratios from the calibration curve.
-
Caption: General workflow for quantitative analysis using a ¹³C-labeled internal standard.
Signaling Pathways and Logical Relationships
The primary role of this compound is in analytical chemistry, not in modulating biological signaling pathways directly. However, it is a critical tool for studying the pharmacokinetics and metabolism of drugs that may interact with various signaling pathways. The logical relationship in its application is centered on the principles of isotope dilution mass spectrometry.
Caption: Logical workflow of isotope dilution mass spectrometry.
This diagram illustrates that the analyte and the internal standard are combined in the sample and undergo identical processing steps. During LC separation, they co-elute, but the mass spectrometer detects them as distinct entities due to their mass difference. The ratio of their signals is then used for accurate quantification, compensating for any losses or variations during the analytical process.
Conclusion
This compound is an indispensable tool for modern analytical chemistry, particularly in regulated environments such as pharmaceutical development. Its use as a stable isotope-labeled internal standard provides the highest level of accuracy and precision for the quantification of analytes in complex biological matrices. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists employing this critical analytical standard.
References
In-Depth Technical Guide: 2-Chloroaniline Hydrochloride-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloroaniline (B154045) Hydrochloride-¹³C₆, a stable isotope-labeled compound crucial for a range of analytical applications in modern research and development. This document details its physicochemical properties, provides a comparative analysis with its unlabeled counterpart, outlines a detailed experimental protocol for its use as an internal standard, and illustrates the associated workflow.
Core Physicochemical Data
2-Chloroaniline Hydrochloride-¹³C₆ is the isotopically labeled form of 2-Chloroaniline Hydrochloride where the six carbon atoms of the benzene (B151609) ring are replaced with the ¹³C isotope. This labeling results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analyses.
Quantitative Data Summary
The following table summarizes the key quantitative data for 2-Chloroaniline Hydrochloride-¹³C₆ and its corresponding unlabeled form for easy comparison.
| Property | 2-Chloroaniline Hydrochloride-¹³C₆ | 2-Chloroaniline Hydrochloride (unlabeled) | 2-Chloroaniline (unlabeled base) |
| Molecular Weight | 169.99 g/mol [1][2][3] | 164.03 g/mol [4][5] | 127.572 g/mol [6] |
| Molecular Formula | ¹³C₆H₇Cl₂N[1][2] | C₆H₇Cl₂N[4][5] | C₆H₆ClN[6] |
| CAS Number | 1261170-86-8[2][3] | 137-04-2[5] | 95-51-2[6] |
| Isotopic Purity (¹³C) | ≥99 atom %[1] | Not Applicable | Not Applicable |
| Chemical Purity | ≥98%[1] | ≥97%[5] | Not Specified |
| Mass Shift | M+6[1] | Not Applicable | Not Applicable |
| Appearance | White to off-white solid[2] | White crystals or powder[5] | Colorless to yellow liquid that darkens on exposure to air |
Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis
The primary application of 2-Chloroaniline Hydrochloride-¹³C₆ is as an internal standard (IS) in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a detailed methodology for its use in the quantification of unlabeled 2-chloroaniline in a biological matrix.
Objective: To accurately quantify the concentration of 2-chloroaniline in a plasma sample using 2-Chloroaniline Hydrochloride-¹³C₆ as an internal standard.
Materials:
-
2-Chloroaniline (analyte) standard
-
2-Chloroaniline Hydrochloride-¹³C₆ (internal standard)
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 2-chloroaniline in methanol (B129727).
-
Prepare a 1 mg/mL stock solution of 2-Chloroaniline Hydrochloride-¹³C₆ in methanol.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the 2-chloroaniline stock solution with methanol to prepare a series of working solutions for calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Spike blank plasma with the appropriate working solutions to create calibration standards and QC samples.
-
-
Sample Preparation (Protein Precipitation & SPE):
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the 2-Chloroaniline Hydrochloride-¹³C₆ working solution (e.g., at 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform Solid Phase Extraction for further cleanup if necessary, following the manufacturer's protocol for the selected SPE cartridge.
-
Evaporate the final eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
2-chloroaniline: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion).
-
2-Chloroaniline-¹³C₆: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion, expected precursor m/z shift of +6).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 2-chloroaniline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualized Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of experimental processes and logical flows.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. 2-Chloroaniline-13C6 hydrochloride ≥99 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1261170-86-8|2-Chloroaniline hydrochloride-13C6|BLD Pharm [bldpharm.com]
- 4. 2-CHLOROANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. o-Chloroaniline [webbook.nist.gov]
A Technical Guide to the Synthesis of 2-Chloroaniline hydrochloride-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a feasible synthetic pathway for 2-Chloroaniline hydrochloride-¹³C₆, an isotopically labeled compound valuable as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS in various research and development settings.[1] While a specific, detailed protocol for the ¹³C₆-labeled variant is not publicly documented in a single source, the following guide is constructed from established, analogous chemical transformations for non-labeled compounds and general principles of isotopic labeling.
The proposed synthesis is a four-step process commencing with commercially available ¹³C₆-Benzene. The pathway involves nitration, regioselective chlorination, reduction of the nitro group, and final salt formation.
Overall Synthetic Workflow
The logical flow from the initial labeled starting material to the final hydrochloride salt is depicted below. This pathway is designed for clarity and is based on high-yielding, well-understood organic reactions.
Caption: Proposed four-step synthesis of 2-Chloroaniline hydrochloride-¹³C₆.
Experimental Protocols
The following sections detail the experimental methodologies for each step of the synthesis. These protocols are adapted from established procedures for non-labeled analogues.
Step 1: Synthesis of ¹³C₆-Nitrobenzene
This procedure outlines the electrophilic nitration of the stable isotope-labeled benzene (B151609) ring.
-
Methodology:
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add ¹³C₆-Benzene dropwise with vigorous stirring.
-
Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) to the reaction while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by GC-MS).
-
Carefully pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield ¹³C₆-Nitrobenzene.
-
Step 2: Synthesis of 1-Chloro-2-nitrobenzene-¹³C₆
This step involves the regioselective chlorination of the activated nitrobenzene (B124822) ring. The nitro group is a meta-director, but under forcing conditions with a Lewis acid catalyst, ortho and para isomers are formed. The desired ortho-isomer must be separated.
-
Methodology:
-
Charge a reaction vessel with ¹³C₆-Nitrobenzene and a catalytic amount of a Lewis acid (e.g., AlCl₃ or FeCl₃).
-
Bubble chlorine gas through the stirred mixture at a controlled rate. The reaction is exothermic and should be cooled to maintain a consistent temperature.
-
Monitor the reaction progress by GC-MS to maximize the formation of the desired 2-chloro isomer over the 4-chloro and dichlorinated byproducts.
-
Upon completion, quench the reaction by carefully adding water or a dilute acid.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
The resulting mixture of isomers is then separated by fractional distillation under reduced pressure to isolate the 1-Chloro-2-nitrobenzene-¹³C₆.
-
Step 3: Synthesis of 2-Chloroaniline-¹³C₆
The reduction of the nitro group to an amine is a critical step. The Béchamp reduction, using iron powder and hydrochloric acid, is a classic and effective method.[2][3]
-
Methodology:
-
In a reaction vessel, create a stirred suspension of iron powder in water and a small amount of concentrated hydrochloric acid.[2] Heat the mixture to near 90 °C.[2]
-
Add the 1-Chloro-2-nitrobenzene-¹³C₆ (dissolved in a suitable solvent like ethanol, if necessary) dropwise to the hot iron suspension.
-
Maintain the reaction at reflux for several hours until the reduction is complete (monitored by TLC or GC-MS).
-
Cool the reaction and make it basic with the addition of a strong base (e.g., NaOH) to precipitate iron salts.
-
The product, 2-Chloroaniline-¹³C₆, can be isolated by steam distillation from the reaction mixture.[3]
-
Alternatively, extract the product into an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic phase, and remove the solvent to yield the crude product, which can be further purified by distillation.[4]
-
Step 4: Synthesis of 2-Chloroaniline hydrochloride-¹³C₆
This is a standard acid-base reaction to form the final, stable hydrochloride salt.[2]
-
Methodology:
-
Dissolve the purified 2-Chloroaniline-¹³C₆ in a suitable solvent such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid or bubble anhydrous hydrogen chloride gas through the solution with stirring.[2]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum to yield 2-Chloroaniline hydrochloride-¹³C₆.
-
Quantitative Data
The following tables summarize typical yields and purity data based on analogous non-labeled reactions and supplier specifications for the labeled product.
Table 1: Reaction Yields & Purity
| Step | Product | Typical Yield (%) | Typical Purity (%) | Method of Analysis |
| 1 | ¹³C₆-Nitrobenzene | >95% | >99% | GC-MS |
| 2 | 1-Chloro-2-nitrobenzene-¹³C₆ | 40-50% (ortho) | >98% | GC-MS |
| 3 | 2-Chloroaniline-¹³C₆ | 65-97%[2][5] | >99.5%[5] | GC-MS, HPLC |
| 4 | 2-Chloroaniline hydrochloride-¹³C₆ | >95% | >98% (chemical)[6] | HPLC, Elemental Analysis |
Table 2: Product Specifications
| Parameter | Specification | Source |
| Chemical Formula | ¹³C₆H₇Cl₂N | [6] |
| Molecular Weight | 169.99 g/mol | [6] |
| Appearance | White to off-white solid | [1] |
| Isotopic Purity | ≥99 atom % ¹³C | [6] |
| Chemical Purity | ≥98% (CP) | [6] |
| Mass Shift | M+6 | [6] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]
- 4. 2-CHLOROANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Chloroaniline-13C6 hydrochloride ≥99 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to 2-Chloroaniline Hydrochloride-¹³C₆: Isotopic Purity, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloroaniline (B154045) hydrochloride-¹³C₆, a stable isotope-labeled compound crucial for a range of applications in scientific research and drug development. This document details its isotopic and chemical purity, outlines representative experimental protocols for its synthesis and analysis, and presents key data in a clear, accessible format.
Compound Specifications
2-Chloroaniline hydrochloride-¹³C₆ is a critical internal standard and tracer in quantitative analysis, particularly in studies involving mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of six ¹³C atoms into the aniline (B41778) ring provides a distinct mass shift, enabling precise differentiation from its unlabeled counterpart.
A summary of typical product specifications is presented in the table below.
| Parameter | Specification | Analytical Method |
| Isotopic Purity | ≥99 atom % ¹³C | Mass Spectrometry, NMR Spectroscopy |
| Chemical Purity | ≥98% (CP) | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |
| Appearance | Solid | Visual Inspection |
| Molecular Formula | ¹³C₆H₇Cl₂N | N/A |
| Molecular Weight | ~169.99 g/mol | N/A |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and analysis of 2-Chloroaniline hydrochloride-¹³C₆. These protocols are based on established chemical principles and analytical techniques for isotopically labeled compounds.
Synthesis of 2-Chloroaniline-¹³C₆
The synthesis of 2-Chloroaniline-¹³C₆ typically involves a multi-step process starting from ¹³C₆-benzene. A plausible synthetic route is outlined below.
Step 1: Nitration of ¹³C₆-Benzene to Nitrobenzene-¹³C₆
-
In a cooled reaction vessel (0-10 °C), slowly add 10 mL of ¹³C₆-benzene to a stirred mixture of 15 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid.
-
Maintain the temperature below 50 °C during the addition.
-
After the addition is complete, warm the mixture to 60 °C and stir for 1 hour.
-
Carefully pour the reaction mixture onto 200 g of crushed ice and separate the organic layer.
-
Wash the organic layer with water, followed by a 5% sodium bicarbonate solution, and finally with water again.
-
Dry the resulting nitrobenzene-¹³C₆ over anhydrous magnesium sulfate (B86663) and purify by distillation.
Step 2: Reduction of Nitrobenzene-¹³C₆ to Aniline-¹³C₆
-
In a round-bottom flask, combine 5 g of nitrobenzene-¹³C₆, 20 g of tin granules, and 50 mL of concentrated hydrochloric acid.
-
Heat the mixture under reflux for 1 hour.
-
Cool the reaction mixture and slowly add a 40% sodium hydroxide (B78521) solution until the solution is strongly alkaline to precipitate the tin hydroxide.
-
Perform steam distillation to isolate the aniline-¹³C₆.
-
Extract the distillate with diethyl ether, dry the ether layer over anhydrous potassium carbonate, and remove the solvent by rotary evaporation to obtain aniline-¹³C₆.[1]
Step 3: Chlorination of Aniline-¹³C₆ to 2-Chloroaniline-¹³C₆
-
Dissolve 2 g of aniline-¹³C₆ in 20 mL of glacial acetic acid.
-
Slowly bubble chlorine gas through the solution while maintaining the temperature at 20-25 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the crude 2-chloroaniline-¹³C₆.
-
Filter the precipitate, wash with cold water, and purify by column chromatography or distillation.
Step 4: Formation of 2-Chloroaniline Hydrochloride-¹³C₆
-
Dissolve the purified 2-chloroaniline-¹³C₆ in a minimal amount of diethyl ether.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent, until precipitation is complete.
-
Filter the resulting white precipitate of 2-chloroaniline hydrochloride-¹³C₆.
-
Wash the solid with cold diethyl ether and dry under vacuum.
The logical flow of the synthesis is depicted in the following diagram.
Isotopic Purity Determination by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity of labeled compounds.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source
-
Liquid Chromatography (LC) system for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of 2-Chloroaniline hydrochloride-¹³C₆ (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample directly or inject it into the LC system coupled to the mass spectrometer. Acquire the full scan mass spectrum in the appropriate mass range.
-
Data Analysis:
-
Identify the molecular ion peak for the fully labeled compound ([¹³C₆H₆ClN+H]⁺).
-
Identify the peaks corresponding to isotopologues with fewer than six ¹³C atoms (e.g., [¹³C₅¹²C₁H₆ClN+H]⁺, [¹³C₄¹²C₂H₆ClN+H]⁺, etc.).
-
Calculate the isotopic purity by determining the relative abundance of the fully labeled species compared to the sum of all related isotopologue peaks. Corrections for the natural abundance of isotopes in other elements (e.g., ¹³C in the solvent, ³⁷Cl) should be applied for accurate quantification.
-
Isotopic Enrichment Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to confirm the position and extent of isotopic labeling.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C-sensitive probe.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of 2-Chloroaniline hydrochloride-¹³C₆ in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. This may require a longer relaxation delay to ensure accurate integration of all carbon signals.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The absence of significant signals in the aromatic region corresponding to the unlabeled compound can be an indicator of high isotopic enrichment. The presence of ¹³C satellites around any residual proton signals can also be used for quantification.
-
Data Analysis: In the ¹³C NMR spectrum of a highly enriched sample, the signals will be split into complex multiplets due to ¹³C-¹³C coupling. The integration of these signals relative to any observable signals at the chemical shifts expected for the unlabeled compound can be used to determine isotopic purity.
The general workflow for the analysis and quality control of 2-Chloroaniline hydrochloride-¹³C₆ is illustrated below.
Applications in Research and Development
2-Chloroaniline hydrochloride-¹³C₆ serves as an invaluable tool in various scientific disciplines:
-
Pharmacokinetic Studies: It is used as an internal standard for the quantification of drug candidates and their metabolites in biological matrices.
-
Metabolomics: It can be used to trace metabolic pathways and determine fluxes.
-
Environmental Analysis: It serves as a standard for the detection and quantification of environmental pollutants.
-
Proteomics: In stable isotope labeling by amino acids in cell culture (SILAC) or similar techniques, labeled precursors can be used to generate internal standards for protein quantification.
The high isotopic enrichment and chemical purity of 2-Chloroaniline hydrochloride-¹³C₆ are paramount for the accuracy and reliability of the data generated in these applications. This guide provides a foundational understanding of the synthesis and analytical validation required to ensure the quality of this essential research chemical.
References
A Technical Guide to 2-Chloroaniline hydrochloride-13C6: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical and chemical properties of 2-Chloroaniline (B154045) hydrochloride-13C6, a stable isotope-labeled compound crucial for quantitative analytical studies. It details experimental protocols for its use and outlines its primary applications in research and development.
Core Properties
2-Chloroaniline hydrochloride-13C6 is the isotopically labeled form of 2-Chloroaniline hydrochloride, where the six carbon atoms of the benzene (B151609) ring are replaced with the heavy isotope ¹³C. This isotopic labeling results in a mass shift of +6, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[1]
Physical and Chemical Data
The fundamental physical and chemical characteristics of this compound are summarized below. Data for the non-labeled analogue is also provided for comparison where available.
| Property | This compound | 2-Chloroaniline hydrochloride (non-labeled) |
| CAS Number | 1261170-86-8[2] | 137-04-2[3][4] |
| Molecular Formula | ¹³C₆H₇Cl₂N[1][2] | C₆H₇Cl₂N[3][4] |
| Molecular Weight | 169.99 g/mol [1][2] | 164.03 g/mol [4][5] |
| Appearance | White to off-white solid[2] | White to gray flake or crystalline powder[3][5] |
| Melting Point | Not explicitly available; likely similar to non-labeled compound. | ~220°C (sublimation)[4][6], 235°C[3] |
| Solubility | DMSO: 250 mg/mL (with sonication)[2][7] | Soluble in water and methanol[3][4][6] |
| Isotopic Purity | ≥99 atom % ¹³C[1] | N/A |
| Chemical Purity (Assay) | ≥98% (CP)[1] | ≥96.0% (GC)[5] |
| Storage Conditions | 2-8°C, sealed storage, away from moisture[1][2] | Room temperature, in a dry, well-ventilated place[6] |
| SMILES String | N[13C]1=--INVALID-LINK--[13CH]=[13CH][13CH]=[13CH]1.Cl[1] | [H+].[Cl-].NC1=CC=CC=C1Cl[4][8] |
Experimental Protocols and Methodologies
The primary application of this compound is as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
General Synthesis and Purification Workflow
While a specific synthesis for the ¹³C₆-labeled compound is proprietary to manufacturers, a general workflow can be inferred from the synthesis of its non-labeled counterpart. The process typically involves the reduction of a labeled precursor followed by salt formation and purification.
Caption: General workflow for synthesis and purification.
Methodology:
-
Reduction: The synthesis of 2-chloroaniline is typically achieved by the reduction of 2-nitrochlorobenzene.[9] For the labeled compound, ¹³C₆-labeled 2-nitrochlorobenzene would be used as the starting material. The reduction can be performed using iron filings in the presence of a dilute acid like hydrochloric acid, followed by heating under reflux for several hours.[9]
-
Isolation of Free Base: After the reaction, the crude 2-Chloroaniline-¹³C₆ free base is isolated, often via steam distillation or solvent extraction.[9]
-
Salt Formation: The purified free base is dissolved in a suitable warm organic solvent (e.g., 10% HCl).[9]
-
Crystallization: Upon cooling the solution, 2-Chloroaniline hydrochloride-¹³C₆ precipitates out.[9] The salt can be further purified by recrystallization to achieve high purity.[9]
-
Final Product: The resulting crystals are filtered, washed with a cold solvent, and dried under a vacuum to yield the final product.
Protocol for Use as an Internal Standard in LC-MS
This compound is used to accurately quantify the non-labeled analyte in complex matrices by correcting for variations in sample preparation and instrument response.
Caption: Workflow for use as an LC-MS internal standard.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in a suitable solvent like DMSO.[2] Given its hygroscopic nature in DMSO, it is advisable to use newly opened solvent and prepare fresh solutions.[2]
-
Working Standard Preparation: Create a working internal standard solution by diluting the stock solution to a concentration relevant to the expected analyte concentration range in the samples.
-
Sample Spiking: Add a precise and consistent volume of the working internal standard solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
Sample Extraction: Perform the necessary sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
LC-MS/MS Analysis: Analyze the prepared samples using an appropriate LC-MS/MS method. The mass spectrometer will be set to monitor specific mass transitions for both the native analyte (2-Chloroaniline) and the labeled internal standard (2-Chloroaniline-¹³C₆).
-
Quantification: Calculate the ratio of the chromatographic peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the calibration standards to generate a calibration curve, which is used to determine the concentration of the analyte in the unknown samples.
Safety and Handling
Based on the data for the non-labeled compound, 2-Chloroaniline hydrochloride-¹³C₆ should be handled with care as it is classified as acutely toxic and may cause organ damage through prolonged or repeated exposure.[1][10]
-
Hazard Codes: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H319 (Causes serious eye irritation), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).[1]
-
Precautionary Codes: P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell).[1]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) as recommended.[1][2]
References
- 1. 2-Chloroaniline-13C6 hydrochloride ≥99 atom % 13C, ≥98% (CP) [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-CHLOROANILINE HYDROCHLORIDE [chembk.com]
- 4. 2-Chloroaniline hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2-CHLOROANILINE HYDROCHLORIDE CAS#: 137-04-2 [m.chemicalbook.com]
- 7. glpbio.cn [glpbio.cn]
- 8. 2-Chloroaniline hydrochloride, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. 2-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide to the Structure Elucidation of 2-Chloroaniline Hydrochloride-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Chloroaniline (B154045) hydrochloride-¹³C₆. This isotopically labeled compound is a critical internal standard for quantitative analyses in various stages of drug development and research, necessitating a thorough understanding of its structural verification.
Compound Profile
2-Chloroaniline hydrochloride-¹³C₆ is the ¹³C-labeled version of 2-Chloroaniline hydrochloride. The incorporation of six ¹³C atoms into the benzene (B151609) ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.
Chemical Structure
Below is the chemical structure of 2-Chloroaniline hydrochloride-¹³C₆:
Caption: Chemical structure of 2-Chloroaniline hydrochloride-¹³C₆.
Physicochemical Properties
A summary of the key physicochemical properties for both the labeled and unlabeled compound is presented in Table 1.
Table 1: Physicochemical Properties of 2-Chloroaniline Hydrochloride and its ¹³C₆ Isotopologue
| Property | 2-Chloroaniline Hydrochloride | 2-Chloroaniline Hydrochloride-¹³C₆ |
| Chemical Formula | C₆H₇Cl₂N[1][2][3][4][5] | ¹³C₆H₇Cl₂N[6][7] |
| Molecular Weight | 164.03 g/mol [1][3][4] | 169.99 g/mol [6][7] |
| CAS Number | 137-04-2[1][2][3][4][8] | 1261170-86-8[6][9] |
| Appearance | White to light yellow powder/crystals | White to off-white solid[6] |
| SMILES | Cl.NC1=CC=CC=C1Cl[2] | Cl[13C]1=--INVALID-LINK--N.Cl[6] |
Structure Elucidation Workflow
The structural confirmation of 2-Chloroaniline hydrochloride-¹³C₆ relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The general workflow for this process is outlined below.
Caption: General workflow for the structure elucidation of 2-Chloroaniline hydrochloride-¹³C₆.
Experimental Protocols
Detailed experimental protocols for the key analytical techniques are provided below.
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-chloroaniline.
Sample Preparation:
-
Accurately weigh approximately 1 mg of 2-Chloroaniline hydrochloride-¹³C₆ and dissolve it in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).
-
For analysis of the free base, neutralize the hydrochloride salt by adding a mild base (e.g., a saturated solution of sodium bicarbonate) and extract the 2-chloroaniline into an organic solvent like diethyl ether or dichloromethane. Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to a final concentration of approximately 10-100 µg/mL in the injection solvent.
Instrumentation and Parameters:
Table 2: GC-MS Experimental Parameters for 2-Chloroaniline Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | 35 - 200 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the carbon skeleton and the positions of the isotopic labels.
Sample Preparation:
-
Dissolve 5-10 mg of 2-Chloroaniline hydrochloride-¹³C₆ in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
Table 3: NMR Experimental Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Number of Scans | 16 | 1024 or more |
| Relaxation Delay | 2 s | 2 s |
Data Interpretation and Expected Results
Mass Spectrometry
The mass spectrum of 2-Chloroaniline hydrochloride-¹³C₆ will provide two key pieces of information: the molecular weight and the isotopic enrichment.
-
Molecular Ion Peak: The mass spectrum of the unlabeled 2-chloroaniline shows a molecular ion peak (M⁺) at m/z 127.[4] For the ¹³C₆-labeled compound, this peak will be shifted by 6 mass units to m/z 133, corresponding to the six ¹³C atoms. The hydrochloride salt itself is typically not observed in the gas phase under EI conditions.
-
Isotopic Purity: The relative intensities of the peaks at m/z 127 and m/z 133 will indicate the isotopic purity of the sample. For a sample with ≥99 atom % ¹³C, the peak at m/z 133 will be the base peak, with a very small or negligible peak at m/z 127.
Table 4: Expected Mass Spectral Data
| Compound | Expected Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 2-Chloroaniline | 127 | 92, 65 |
| 2-Chloroaniline-¹³C₆ | 133 | 98, 71 |
NMR Spectroscopy
¹H NMR Spectroscopy:
The ¹H NMR spectrum of 2-Chloroaniline hydrochloride-¹³C₆ is expected to be very similar to that of the unlabeled compound, showing signals for the aromatic protons and the amine protons. The chemical shifts will be largely unaffected by the ¹³C labeling. However, the signals of the aromatic protons will exhibit additional coupling to the ¹³C nuclei to which they are attached (¹JCH) and to adjacent ¹³C nuclei (²JCH), which may lead to more complex splitting patterns or signal broadening.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum is the most definitive tool for confirming the isotopic labeling.
-
Unlabeled 2-Chloroaniline: The proton-decoupled ¹³C NMR spectrum of unlabeled 2-chloroaniline will show six distinct signals for the six carbon atoms of the benzene ring.
-
¹³C₆-Labeled 2-Chloroaniline: In the fully labeled compound, the ¹³C NMR spectrum will be dramatically different. Due to the high abundance of adjacent ¹³C atoms, extensive ¹³C-¹³C coupling will be observed. This will result in complex splitting patterns for each carbon signal, appearing as doublets, triplets, or multiplets depending on the number of neighboring ¹³C atoms. This complex coupling pattern is a definitive confirmation of the ¹³C₆ labeling. All six carbon signals will be significantly enhanced in intensity compared to a spectrum of the unlabeled compound acquired under the same conditions.
Metabolic Pathway of 2-Chloroaniline
Understanding the metabolic fate of 2-chloroaniline is crucial in toxicological studies. The major biotransformation pathways in rats involve hydroxylation and conjugation.[6][9]
Caption: Major metabolic pathways of 2-chloroaniline in rats.[6][9]
The primary metabolic transformations include hydroxylation at the para-position to form 4-amino-3-chlorophenol, followed by conjugation with glucuronic acid or sulfate.[6][9] Direct conjugation of the amino group of the parent compound also occurs.[6][9]
Conclusion
The structural elucidation of 2-Chloroaniline hydrochloride-¹³C₆ is a systematic process that combines high-resolution mass spectrometry and NMR spectroscopy. The mass spectrum confirms the correct molecular weight and high isotopic enrichment, while the ¹³C NMR spectrum provides definitive evidence of the full ¹³C labeling pattern through the observation of extensive ¹³C-¹³C coupling. These analytical techniques, supported by detailed experimental protocols, ensure the identity and purity of this critical internal standard for its application in quantitative research and drug development.
References
- 1. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Figure 3-1, Proposed Metabolic Pathway of 4,4’-Methylenebis(2-chloroaniline) (MBOCA) - Toxicological Profile for 4,4’-Methylenebis(2-chloroaniline) (MBOCA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biotransformation of 2-chloroaniline in the Fischer 344 rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
In-Depth Technical Guide: Stability and Storage of 2-Chloroaniline hydrochloride-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloroaniline (B154045) hydrochloride-13C6. The information is critical for ensuring the integrity of the compound in research and development, particularly when used as an internal standard or tracer in quantitative analyses.
Compound Overview
2-Chloroaniline hydrochloride-13C6 is the isotopically labeled form of 2-chloroaniline hydrochloride, where the six carbon atoms of the benzene (B151609) ring are replaced with the stable isotope carbon-13. This labeling makes it an ideal internal standard for mass spectrometry-based quantification (GC-MS or LC-MS) of 2-chloroaniline in various matrices. Its physical and chemical properties are nearly identical to its unlabeled counterpart, with the key difference being its molecular weight.
Chemical Structure:
Stability Profile
Detailed stability studies on this compound are not extensively published. However, based on the known properties of the unlabeled 2-chloroaniline and general principles of aromatic amine stability, several factors can influence its degradation. The primary degradation pathways for chloroanilines involve oxidation and photodecomposition.
Key Stability Considerations:
-
Light Sensitivity: Aromatic amines, including chloroanilines, are susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to discoloration (turning dark) and the formation of various photo-degradation products. It is crucial to store the compound in the dark.[1]
-
Air Sensitivity: Exposure to air can lead to oxidation of the amine group.[1] This process can be accelerated by the presence of light and certain metal ions.
-
Thermal Stability: While generally stable at recommended storage temperatures, elevated temperatures can accelerate degradation. The unlabeled 2-chloroaniline is reported to be stable under normal ambient temperatures, but decomposition can occur at temperatures above 200°C.
-
Hygroscopicity: The hydrochloride salt form can be hygroscopic. Absorption of moisture can impact the physical state and potentially accelerate degradation, especially if other reactive species are present.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier data sheets and the known properties of the compound.
Solid Compound
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C.[2] | To minimize degradation kinetics. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To prevent oxidation.[1] |
| Light | Protect from light. Store in an amber vial or in the dark.[1] | To prevent photodecomposition. |
| Container | Tightly sealed container.[3] | To prevent moisture uptake and air exposure. |
| Moisture | Store away from moisture. | The compound is hygroscopic. |
Solutions
For solutions of this compound, the following storage conditions are advised to maintain their integrity for use in analytical applications.
| Solvent | Storage Temperature | Duration | Notes |
| In solvent | -20°C | Up to 1 month | Ensure the container is tightly sealed to prevent solvent evaporation and moisture ingress. |
| In solvent | -80°C | Up to 6 months | Preferred for longer-term storage to significantly reduce degradation rates. |
Note: It is recommended to prepare fresh solutions for critical applications. If stock solutions are used, they should be aliquoted to avoid repeated freeze-thaw cycles.
Experimental Protocols: Stability-Indicating Method
A stability-indicating analytical method is crucial for assessing the purity of this compound and quantifying its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach. The following protocol is a general guideline that can be adapted and validated for specific laboratory conditions.
Principle
This method separates the parent compound, this compound, from its potential degradation products based on their polarity. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic sodium phosphate (B84403) (or other suitable buffer salt)
-
Phosphoric acid or sodium hydroxide (B78521) (for pH adjustment)
-
Purified water (18.2 MΩ·cm)
Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate buffer (pH 3.0, 0.05 M) (32:68, v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 239 nm[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare samples for stability testing by dissolving the compound in the mobile phase to a similar concentration as the standard solution.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a sample of this compound. The goal is to achieve partial degradation (5-20%) of the active substance.[5]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to a combination of UV and visible light as per ICH Q1B guidelines.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
Visualizations
Logical Workflow for Storage and Handling
Caption: Recommended Storage and Handling Workflow.
Decision Pathway for Stability Testing
Caption: Decision Pathway for Stability Assessment.
Safety and Handling
2-Chloroaniline hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[3] It is also very toxic to aquatic life with long-lasting effects.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield when handling the compound.[6]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[7] If inhaled, move to fresh air.[7] If swallowed, rinse mouth with water.[6] Seek immediate medical attention in all cases of exposure.[6][7]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. This compound should be treated as hazardous waste.
By adhering to these storage, handling, and analytical guidelines, researchers can ensure the stability and integrity of this compound, leading to more accurate and reproducible experimental results.
References
- 1. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloroaniline-13C6 hydrochloride ≥99 atom % 13C, ≥98% (CP) [sigmaaldrich.com]
- 3. lobachemie.com [lobachemie.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
2-Chloroaniline hydrochloride-13C6 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical specifications and methodologies for 2-Chloroaniline hydrochloride-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative analysis in various research and development applications.
Quantitative Data Summary
The following tables summarize the key quantitative specifications for 2-Chloroaniline hydrochloride-¹³C₆ as compiled from publicly available data sheets.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1261170-86-8 | [1][2] |
| Molecular Formula | ¹³C₆H₇Cl₂N | [1][3] |
| Molecular Weight | 169.99 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Form | Solid | [3] |
| Storage Temperature | 2-8°C, sealed storage, away from moisture | [1][3] |
Table 2: Analytical Specifications
| Specification | Value | Reference |
| Isotopic Purity | ≥99 atom % ¹³C | [3][4] |
| Chemical Purity (Assay) | ≥98% (CP) | [3][4] |
| Mass Shift | M+6 | [3][4] |
Experimental Protocols
Detailed experimental protocols for the quality control of 2-Chloroaniline hydrochloride-¹³C₆ are typically batch-specific and proprietary. However, based on the analytical data provided by suppliers, the following are representative methodologies for key experiments.
2.1. Identity Confirmation by Mass Spectrometry
-
Objective: To confirm the molecular weight and isotopic enrichment of the compound.
-
Methodology: A solution of the sample is prepared and analyzed by high-resolution mass spectrometry (HRMS), often using an LC-MS system.
-
Sample Preparation: A small amount of the solid is dissolved in a suitable solvent like DMSO to a concentration of approximately 1 mg/mL.[1]
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system is commonly used.[1]
-
Analysis: The instrument is calibrated, and the sample is infused or injected. The mass spectrum is acquired, looking for the molecular ion peak corresponding to the ¹³C₆-labeled compound. The observed mass shift of M+6 compared to the unlabeled analogue confirms the isotopic labeling.[3][4]
-
2.2. Purity Determination by Chromatographic and Spectroscopic Methods
-
Objective: To determine the chemical and isotopic purity of the compound.
-
Methodology: A combination of chromatographic and spectroscopic techniques is employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for purity assessment.[1] The sample is volatilized and separated on a GC column, followed by mass analysis to identify and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the structure and assess purity.[1] The absence of significant signals from the unlabeled compound in the ¹³C-NMR spectrum confirms high isotopic enrichment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) is used to determine chemical purity by separating the main compound from any non-volatile impurities.
-
2.3. Assay (Titration)
-
Objective: To determine the overall percentage of the active compound.
-
Methodology: While not explicitly detailed for this specific compound in the search results, a common method for hydrochloride salts is an acid-base titration.
-
Procedure: A precisely weighed amount of the substance is dissolved in a suitable solvent (e.g., water). The solution is then titrated with a standardized solution of a strong base (e.g., sodium hydroxide) to a potentiometric or colorimetric endpoint. The assay is calculated based on the amount of titrant consumed.
-
Visualized Workflows
3.1. Quality Control Workflow
The following diagram illustrates a typical quality control workflow for certifying a batch of 2-Chloroaniline hydrochloride-¹³C₆.
Caption: Quality Control Workflow for Labeled Compound Certification.
3.2. Application in Quantitative Analysis
This diagram shows the logical relationship of using 2-Chloroaniline hydrochloride-¹³C₆ as an internal standard in a typical LC-MS bioanalytical workflow.
Caption: Use as an Internal Standard in LC-MS Quantification.
References
The Role of 2-Chloroaniline hydrochloride-13C6 in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the applications of 2-Chloroaniline (B154045) hydrochloride-13C6 in scientific research. The primary focus is on its critical role as a stable isotope-labeled internal standard in quantitative mass spectrometry for trace-level analysis of 2-chloroaniline. This guide will detail the principles of its application, provide comprehensive experimental protocols, and illustrate relevant biological pathways.
Core Application: A High-Fidelity Internal Standard for Quantitative Analysis
2-Chloroaniline hydrochloride-13C6 is predominantly utilized as an internal standard in analytical chemistry, particularly in conjunction with mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its utility stems from the principles of Isotope Dilution Mass Spectrometry (IDMS), a gold-standard method for achieving high accuracy and precision in quantitative analysis.
In IDMS, a known quantity of the isotopically labeled standard (this compound) is added to a sample at the beginning of the analytical workflow. This "spiked" standard, being chemically identical to the native analyte (2-chloroaniline), experiences the same physical and chemical processes throughout sample preparation, extraction, and analysis. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. Because the mass spectrometer can differentiate between the native analyte and the heavier, 13C-labeled standard, the ratio of their signals is used to accurately calculate the concentration of the native analyte in the original sample, effectively correcting for variations in sample handling and instrument response.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | ¹³C₆H₇Cl₂N |
| Molecular Weight | 169.99 g/mol |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
| Appearance | Solid |
| Solubility | Soluble in water, methanol, and other polar organic solvents. |
| Storage Conditions | 2-8°C, protected from light and moisture. |
Experimental Protocol: Quantitative Analysis of 2-Chloroaniline in Human Urine by LC-MS/MS
This section provides a detailed methodology for the quantitative analysis of 2-chloroaniline in human urine samples using this compound as an internal standard. This protocol is particularly relevant for biomonitoring studies assessing human exposure to aromatic amines.
1. Sample Preparation (Hydrolysis and Extraction)
-
To a 2 mL human urine sample in a polypropylene (B1209903) tube, add a known concentration of this compound internal standard solution (e.g., 10 ng/mL final concentration).
-
For the deconjugation of metabolites, add 150 µL of 10 M NaOH.[1]
-
Vortex the sample and incubate at 95°C for 15 hours to hydrolyze conjugated forms of 2-chloroaniline.[1]
-
After cooling to room temperature, add 2 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Parameters
The following table outlines typical instrumental parameters for the analysis of 2-chloroaniline.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 2-chloroaniline: m/z 128 → 92 (Quantifier), m/z 128 → 65 (Qualifier) |
| 2-chloroaniline-¹³C₆: m/z 134 → 98 (Quantifier) | |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
3. Data Analysis and Quantification
-
Create a calibration curve by analyzing a series of calibration standards containing known concentrations of native 2-chloroaniline and a constant concentration of the this compound internal standard.
-
Plot the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.
-
Perform a linear regression analysis to obtain the equation of the calibration curve.
-
For the unknown urine samples, calculate the peak area ratio of native 2-chloroaniline to the this compound internal standard.
-
Using the equation from the calibration curve, determine the concentration of 2-chloroaniline in the reconstituted sample extract.
-
Finally, calculate the original concentration of 2-chloroaniline in the urine sample, accounting for the initial sample volume and any dilution factors.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of 2-chloroaniline using a stable isotope-labeled internal standard.
Metabolic Fate of 2-Chloroaniline
Understanding the metabolic pathway of 2-chloroaniline is crucial in toxicology and drug development research. In mammalian systems, 2-chloroaniline undergoes several biotransformation reactions, primarily aimed at increasing its water solubility to facilitate excretion. The major metabolic pathways include hydroxylation and subsequent conjugation.[2]
The primary metabolic transformations of 2-chloroaniline are:
-
Para-hydroxylation: The most significant pathway involves the hydroxylation of the aromatic ring at the position para to the amino group, forming 4-amino-3-chlorophenol.[2]
-
Conjugation: The hydroxylated metabolite, as well as the parent compound, can undergo conjugation reactions. This includes sulfation to form sulfates (e.g., 4-amino-3-chlorophenyl sulphate) and glucuronidation to form glucuronide conjugates.[2] Direct N-conjugation of the amino group to form N-sulfates and N-glucuronides also occurs.[2]
-
N-acetylation: A minor pathway involves the acetylation of the amino group.[2]
The following diagram illustrates a plausible metabolic pathway for 2-chloroaniline in mammals.
References
Methodological & Application
Application Note: Quantitative Analysis of 2-Chloroaniline in Environmental Samples by GC-MS Using 2-Chloroaniline hydrochloride-13C6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 2-chloroaniline (B154045) in environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope-labeled internal standard. The use of 2-Chloroaniline hydrochloride-13C6 as an internal standard provides high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] Detailed protocols for sample preparation from water and soil matrices, along with optimized GC-MS conditions, are provided. The method performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery, are summarized to guide researchers in validating this method in their laboratories.
Introduction
2-Chloroaniline is an important industrial chemical used in the synthesis of various products, including dyes, pigments, pesticides, and pharmaceuticals. Due to its potential toxicity and persistence in the environment, sensitive and accurate monitoring of 2-chloroaniline levels in environmental samples is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like 2-chloroaniline.
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for achieving the highest level of accuracy and precision in quantitative GC-MS analysis.[2] The labeled internal standard co-elutes with the native analyte and experiences similar effects from the sample matrix, allowing for reliable correction of any analytical variations. This application note provides a comprehensive protocol for the determination of 2-chloroaniline in water and soil samples using this compound as an internal standard.
Principle of Isotope Dilution GC-MS
The principle of isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical process. The labeled compound, in this case, this compound, is chemically identical to the analyte (2-chloroaniline) but has a different mass due to the incorporation of 13C atoms. By measuring the ratio of the native analyte to the labeled internal standard in the mass spectrometer, the concentration of the analyte in the original sample can be accurately determined, compensating for any losses during sample preparation and injection variability.
References
LC-MS applications of 2-Chloroaniline hydrochloride-13C6
An Application Note on the Quantification of 2-Chloroaniline (B154045) in Environmental Samples using LC-MS/MS with a Stable Isotope-Labeled Internal Standard.
Introduction
2-Chloroaniline is a chemical intermediate used in the production of dyes, pigments, pesticides, and pharmaceuticals.[1] Due to its potential toxicity and classification as a hazardous substance, its presence in the environment is a significant concern.[2][3] Accurate and sensitive quantification of 2-chloroaniline in complex matrices like water or soil is crucial for environmental monitoring and risk assessment.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity.[4] The stable isotope dilution (SID) method, which employs a stable isotope-labeled version of the analyte as an internal standard (IS), is the gold standard for quantification by LC-MS.[5] 2-Chloroaniline hydrochloride-13C6 serves as an ideal internal standard for 2-chloroaniline analysis.[6][7] It co-elutes with the unlabeled analyte and exhibits identical chemical behavior during sample preparation and ionization, effectively compensating for matrix effects and variations in instrument response.[5] This application note provides a detailed protocol for the quantification of 2-chloroaniline in water samples using LC-MS/MS with this compound as an internal standard.
Principle of Analysis: Stable Isotope Dilution
The core of this method is the use of this compound, which has six 13C atoms instead of the natural 12C atoms, resulting in a mass shift of +6 Da.[8] A known concentration of this internal standard is spiked into every sample, calibrator, and quality control sample. The mass spectrometer distinguishes between the native analyte and the heavier labeled standard. By measuring the peak area ratio of the analyte to the internal standard, precise quantification can be achieved, as any loss during sample processing or signal suppression/enhancement in the MS source affects both compounds equally.
Caption: Principle of the Stable Isotope Dilution Method.
Experimental Protocol
This protocol outlines a method for the analysis of 2-chloroaniline in groundwater. For more complex matrices, additional cleanup steps may be required.
Materials and Reagents
-
Standards: 2-Chloroaniline (≥99.5%), this compound (≥99 atom % 13C).[1][8]
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic acid (LC-MS grade).
-
Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials, LC-MS/MS system (e.g., triple quadrupole).
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh ~10 mg of 2-chloroaniline and this compound and dissolve in methanol in 10 mL volumetric flasks. Store at -20°C.
-
Working Standard Solution (10 µg/mL): Dilute the 2-chloroaniline primary stock solution with methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.
Calibration Standards and Quality Control (QC) Samples
-
Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into blank water. A typical range might be 0.1 to 50 µg/L.[9]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Spike all calibrators, QCs, and unknown samples with the Internal Standard Spiking Solution to achieve a final concentration of 10 µg/L.
Sample Preparation (Direct Injection)
For groundwater samples with low particulate matter, direct analysis is often possible, minimizing sample preparation.[9][10]
-
Collect water samples in clean glass bottles.
-
Allow samples to come to room temperature.
-
Add 10 µL of the 1 µg/mL IS Spiking Solution to 990 µL of the water sample in an autosampler vial.
-
Vortex briefly to mix.
-
The sample is now ready for injection.
LC-MS/MS Method Parameters
The following are representative starting conditions and should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[9] |
| Column Temp. | 45 °C[9] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min[9] |
| Injection Vol. | 10 µL[9] |
| Gradient | 10% B (0 min) -> 95% B (8 min) -> 95% B (10 min) -> 10% B (10.1 min) -> 10% B (12 min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| 2-Chloroaniline (Quantifier) | 128.0 | 92.0 | 100 | 25 |
| 2-Chloroaniline (Qualifier) | 128.0 | 65.1 | 100 | 35 |
| 2-Chloroaniline-13C6 (IS) | 134.0 | 98.0 | 100 | 25 |
(Note: These are predicted transitions. Precursor is [M+H]+. Product ions correspond to loss of HCl and subsequent fragmentation. These values must be optimized empirically on the specific instrument.)
Data Analysis
-
Integrate the chromatographic peaks for the quantifier MRM transitions of 2-chloroaniline and its 13C6-labeled internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each calibrator.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. Use a linear regression with 1/x weighting.
-
Calculate the concentration of 2-chloroaniline in the unknown samples by applying their measured peak area ratios to the regression equation from the calibration curve.
Method Performance Characteristics
The following table presents expected performance data based on similar methods for aromatic amines in environmental and biological samples.[4][9][10]
Table 4: Expected Method Performance
| Parameter | Expected Value |
|---|---|
| Linear Range | 0.1 - 50 µg/L |
| Correlation Coeff. (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.1 µg/L |
| Accuracy (as % Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Workflow Visualization
Caption: Analytical workflow for 2-chloroaniline quantification.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of 2-chloroaniline in water samples. The use of this compound as an internal standard is critical for achieving high accuracy and precision by correcting for matrix-induced signal variations and potential analyte loss during sample handling. The described protocol, combining a simple direct injection with sensitive MRM detection, provides a powerful tool for researchers, environmental scientists, and regulatory bodies.
References
- 1. 2-氯苯胺 ≥99.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.cn [glpbio.cn]
- 8. 2-Chloroaniline-13C6 hydrochloride ≥99 atom % 13C, ≥98% (CP) [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Analysis Using 2-Chloroaniline hydrochloride-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroaniline (B154045) is an important industrial chemical used in the synthesis of various products, including dyes, pigments, pesticides, and pharmaceuticals. Due to its potential toxicity and widespread use, sensitive and accurate methods for its quantification in biological and environmental samples are crucial for exposure assessment and metabolic studies. 2-Chloroaniline hydrochloride-13C6 is a stable isotope-labeled internal standard designed for use in quantitative analysis by mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use in isotope dilution methods provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
These application notes provide an overview of the use of this compound as an internal standard, including detailed experimental protocols and data presentation for the quantitative analysis of 2-chloroaniline in biological matrices.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for precise quantification. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard, in this case, this compound) to the sample. The labeled and unlabeled compounds are assumed to behave identically during sample preparation and analysis. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, the concentration of the native analyte in the original sample can be accurately determined. This method effectively compensates for losses during sample extraction and variations in instrument response.
Applications
The primary application of this compound is as an internal standard for the accurate quantification of 2-chloroaniline in various matrices, including:
-
Biological Samples: Urine, plasma, and tissue homogenates for pharmacokinetic and toxicology studies.
-
Environmental Samples: Water, soil, and air samples for environmental monitoring.
-
Industrial Samples: Quality control in manufacturing processes involving 2-chloroaniline.
Data Presentation
The following tables represent typical validation data for a quantitative LC-MS/MS method for 2-chloroaniline in human urine using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters for 2-Chloroaniline Quantification
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (2-Chloroaniline) | m/z 128.0 -> 92.0 |
| MS/MS Transition (2-Chloroaniline-13C6) | m/z 134.0 -> 98.0 |
Table 2: Calibration Curve and Performance Data
| Parameter | Result |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Table 3: Accuracy and Precision
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| 1.0 | 0.98 | 98.0 | 5.2 |
| 50.0 | 51.2 | 102.4 | 3.8 |
| 400.0 | 395.6 | 98.9 | 2.5 |
Table 4: Matrix Effect and Recovery
| Analyte | Recovery (%) | Matrix Effect (%) |
| 2-Chloroaniline | 92.5 | 95.8 |
Experimental Protocols
Preparation of Standard Solutions
1. Stock Solution of this compound (Internal Standard):
-
Prepare a 1 mg/mL stock solution by dissolving an appropriate amount of this compound in methanol.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1] When stored at -80°C, the stock solution is stable for up to 6 months.[1]
2. Working Internal Standard Solution:
-
Dilute the stock solution with methanol:water (50:50) to a final concentration of 100 ng/mL.
3. Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of unlabeled 2-chloroaniline into a control matrix (e.g., drug-free urine) to achieve final concentrations ranging from 0.5 to 500 ng/mL.
Sample Preparation Protocol for Urine Samples
-
Sample Collection: Collect urine samples in polypropylene (B1209903) tubes.
-
Spiking: To 100 µL of each urine sample, calibration standard, and quality control sample, add 10 µL of the 100 ng/mL working internal standard solution (this compound).
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
Add 50 µL of β-glucuronidase/arylsulfatase solution in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).
-
Incubate the samples at 37°C for 2-4 hours.
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Dilution and Analysis:
-
Transfer the supernatant to a new tube.
-
Dilute an aliquot of the supernatant with mobile phase A if necessary.
-
Inject the final solution into the LC-MS/MS system.
-
Visualizations
Metabolic Pathway of 2-Chloroaniline
The following diagram illustrates the primary metabolic pathways of 2-chloroaniline in rats. The major biotransformation routes are para-hydroxylation and subsequent conjugation with sulfate (B86663) or glucuronic acid. Direct conjugation of the parent compound also occurs.
Caption: Metabolic Pathway of 2-Chloroaniline.
Experimental Workflow for Quantitative Analysis
The diagram below outlines the key steps in the quantitative analysis of 2-chloroaniline in a biological sample using this compound as an internal standard.
Caption: Experimental Workflow for Quantitative Analysis.
Conclusion
This compound serves as an excellent internal standard for the sensitive and accurate quantification of 2-chloroaniline in complex matrices. The use of isotope dilution mass spectrometry minimizes the impact of matrix effects and procedural variations, leading to reliable and reproducible results. The provided protocols and data serve as a guide for researchers and scientists in developing and validating their own quantitative assays for 2-chloroaniline.
References
Application Notes and Protocols for the Use of 2-Chloroaniline hydrochloride-¹³C₆ in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-Chloroaniline (B154045) hydrochloride-¹³C₆ as an internal standard in mass spectrometry-based quantitative analysis. The protocols outlined below are intended to serve as a robust starting point for method development and validation in various matrices.
Introduction
2-Chloroaniline is an important industrial chemical used in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Its presence in environmental and biological samples is of significant interest due to its potential toxicity. Stable isotope-labeled internal standards are crucial for accurate quantification by mass spectrometry, as they co-elute with the analyte of interest and compensate for matrix effects and variations in sample preparation and instrument response.[2] 2-Chloroaniline hydrochloride-¹³C₆, with a mass shift of +6 Da, is an ideal internal standard for the quantification of 2-chloroaniline.[3] This document details the protocols for its use in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of 2-chloroaniline using 2-Chloroaniline hydrochloride-¹³C₆ as an internal standard.
Table 1: Mass Spectrometric Parameters for 2-Chloroaniline and 2-Chloroaniline hydrochloride-¹³C₆
| Compound | Parent Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 2-Chloroaniline | 127.0 | 92.1 | 65.0 |
| 2-Chloroaniline hydrochloride-¹³C₆ | 133.0 | 98.1 | 71.0 |
Note: The parent ion for the hydrochloride salt will be that of the free base after ionization. Fragmentation may vary depending on the instrument and conditions.
Table 2: Suggested Concentration Ranges for Standards and Internal Standard
| Solution | Concentration Range |
| Calibration Standards (unlabeled) | 0.1 - 100 ng/mL |
| Internal Standard (¹³C₆-labeled) | 10 - 50 ng/mL |
| Quality Control (QC) Samples | Low, Medium, High (e.g., 0.3, 30, 80 ng/mL) |
Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of 2-chloroaniline and its ¹³C₆-labeled internal standard.
Materials:
-
2-Chloroaniline hydrochloride
-
2-Chloroaniline hydrochloride-¹³C₆ (Isotopic Purity: ≥99 atom % ¹³C)[3]
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-chloroaniline hydrochloride and 2-chloroaniline hydrochloride-¹³C₆ into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume. Sonicate briefly if necessary to ensure complete dissolution.
-
These stock solutions are stable for at least 6 months when stored at -20°C or -80°C.[4]
-
-
Working Solution Preparation:
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the 2-chloroaniline stock solution with the appropriate solvent (e.g., methanol, mobile phase, or matrix blank). A typical range would be from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Working Solution: Dilute the 2-Chloroaniline hydrochloride-¹³C₆ stock solution to a final concentration of 1 µg/mL. This working solution will be used to spike all samples, calibration standards, and quality controls.
-
Sample Preparation Protocol (General)
Objective: To extract 2-chloroaniline from the sample matrix and prepare it for MS analysis. The following is a general liquid-liquid extraction protocol adaptable for aqueous samples.
Materials:
-
Sample (e.g., water, urine)
-
Internal Standard Working Solution (1 µg/mL)
-
Methyl-tert-butyl ether (MTBE) or other suitable extraction solvent
-
Sodium hydroxide (B78521) (to adjust pH)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 1 mL of the sample into a centrifuge tube.
-
Spike the sample with a known amount of the 2-Chloroaniline hydrochloride-¹³C₆ internal standard working solution (e.g., 20 µL of 1 µg/mL to get a final concentration of 20 ng/mL).
-
Adjust the sample pH to >11 with sodium hydroxide.
-
Add 3 mL of MTBE to the tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable solvent for the chosen analytical method (e.g., 100 µL of mobile phase for LC-MS or ethyl acetate (B1210297) for GC-MS).
GC-MS Protocol
Objective: To provide a starting point for the quantitative analysis of 2-chloroaniline by GC-MS using the ¹³C₆-labeled internal standard.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Final hold: 5 minutes at 250°C
-
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
2-Chloroaniline: m/z 127.0 (quantifier), 92.1 (qualifier)
-
2-Chloroaniline-¹³C₆: m/z 133.0 (quantifier), 98.1 (qualifier)
-
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
LC-MS/MS Protocol
Objective: To provide a starting point for the quantitative analysis of 2-chloroaniline by LC-MS/MS using the ¹³C₆-labeled internal standard.
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
2-Chloroaniline: 128.0 → 92.1 (quantifier), 128.0 → 65.0 (qualifier)
-
2-Chloroaniline-¹³C₆: 134.0 → 98.1 (quantifier), 134.0 → 71.0 (qualifier)
-
-
Ion Source Temperature: 500°C
-
Collision Energy: To be optimized for the specific instrument. A starting point of 15-25 eV is recommended.
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Logic of isotope dilution mass spectrometry.
References
Application Notes and Protocols: Preparation of 2-Chloroaniline hydrochloride-¹³C₆ Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of 2-Chloroaniline (B154045) hydrochloride-¹³C₆ stock solutions, intended for use as internal standards in quantitative analytical methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
2-Chloroaniline hydrochloride-¹³C₆ is the ¹³C-labeled version of 2-Chloroaniline hydrochloride, a crucial internal standard for the accurate quantification of 2-chloroaniline in various matrices during drug development and metabolism studies.[1] The incorporation of stable heavy isotopes provides a distinct mass signature, enabling precise differentiation from the unlabeled analyte.[1] Proper preparation of stock solutions is critical for the accuracy and reproducibility of analytical results. This document outlines the necessary procedures, safety precautions, and storage conditions.
Materials and Reagents
-
2-Chloroaniline hydrochloride-¹³C₆ (Solid, White to off-white)[1]
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Pipettes and pipette tips
-
Analytical balance
-
Volumetric flasks (Class A)
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials with screw caps
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Quantitative Data Summary
The following table summarizes the key quantitative information for 2-Chloroaniline hydrochloride-¹³C₆.
| Parameter | Value | Source |
| Molecular Formula | ¹³C₆H₇Cl₂N | [1] |
| Molecular Weight | 169.99 g/mol | [1] |
| CAS Number | 1261170-86-8 | [1] |
| Appearance | Solid, White to off-white | [1] |
| Solubility in DMSO | 250 mg/mL (1470.67 mM) | [1][2] |
| Solubility in Water | Soluble | [3][4][5] |
| Solubility in Methanol | Soluble | [4] |
| Purity | ≥98% |
Safety Precautions
2-Chloroaniline hydrochloride is toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[6] It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[6] It is also very toxic to aquatic life with long-lasting effects.[6][7]
-
Handling: All handling of the solid compound and its solutions must be performed in a well-ventilated fume hood.[6][8] Avoid breathing dust, vapors, or mists.[6][7][8] Avoid contact with skin, eyes, and clothing.[7][8]
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.[6][8][9]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[6] Do not allow the substance to enter drains.[6]
Experimental Protocols
This protocol is suitable for preparing a high-concentration stock solution.
-
Equilibration: Allow the vial containing 2-Chloroaniline hydrochloride-¹³C₆ to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound (e.g., 10 mg) using an analytical balance and transfer it to a clean, dry volumetric flask.
-
Dissolution: Add a portion of anhydrous DMSO to the volumetric flask, filling it to approximately 70-80% of the final volume.
-
Sonication: To aid dissolution, cap the flask and place it in an ultrasonic bath.[1][2] Sonicate for 10-15 minutes. Note that hygroscopic DMSO can impact solubility, so it is recommended to use a newly opened bottle.[1][2]
-
Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature. Add DMSO to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Aliquoting and Storage: Aliquot the stock solution into amber glass vials to avoid repeated freeze-thaw cycles and protect from light.[6]
This protocol is suitable for creating a lower-concentration stock solution for direct use or further dilution.
-
Equilibration: Allow the vial of 2-Chloroaniline hydrochloride-¹³C₆ to reach room temperature before opening.
-
Weighing: Weigh the desired amount of the compound (e.g., 1 mg) and transfer it to a volumetric flask.
-
Dissolution: Add a portion of HPLC-grade methanol or water to the flask.
-
Mixing: Vortex or gently swirl the flask until the solid is fully dissolved. Sonication can be used if necessary.
-
Final Volume Adjustment: Add the solvent to the calibration mark.
-
Homogenization: Invert the capped flask multiple times to ensure homogeneity.
-
Aliquoting and Storage: Transfer aliquots into labeled amber glass vials for storage.
Storage and Stability of Stock Solutions
Proper storage is essential to maintain the integrity of the stock solutions.
-
Short-term storage (up to 1 month): Store at -20°C in a sealed container, protected from moisture.[1]
-
Long-term storage (up to 6 months): Store at -80°C in a sealed container, protected from moisture.[1]
-
General recommendations: Always store solutions in tightly closed containers in a well-ventilated area.[6][7][8] The compound is light and air-sensitive, so amber vials and an inert atmosphere are recommended for long-term stability of the solid.[6]
Quality Control
After preparation, it is recommended to perform a quality control check on the stock solution. This can include:
-
Concentration Verification: Analyze a freshly prepared dilution of the stock solution using a calibrated analytical instrument (e.g., LC-MS or GC-MS) to confirm the concentration.
-
Purity Assessment: Assess the purity of the stock solution by checking for the presence of any degradation products or impurities.
Visualizations
The following diagram illustrates the workflow for the preparation of a 2-Chloroaniline hydrochloride-¹³C₆ stock solution.
Caption: Workflow for Stock Solution Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. 2-Chloroaniline hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 4. 2-CHLOROANILINE HYDROCHLORIDE CAS#: 137-04-2 [m.chemicalbook.com]
- 5. 2-CHLOROANILINE HYDROCHLORIDE | 137-04-2 [chemicalbook.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. lobachemie.com [lobachemie.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for Metabolite Identification using 2-Chloroaniline hydrochloride-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in drug metabolism studies, enabling the accurate tracking and identification of metabolites. 2-Chloroaniline (B154045) hydrochloride-13C6 is a stable isotope-labeled analog of 2-chloroaniline, a compound relevant in various industrial applications and as a potential drug intermediate or metabolite. The incorporation of six carbon-13 atoms (¹³C) provides a distinct mass shift of +6 Da compared to the unlabeled compound. This mass difference allows for the unambiguous differentiation of the parent compound and its metabolites from endogenous molecules in complex biological matrices using mass spectrometry (MS). These application notes provide detailed protocols for in-vitro and in-vivo studies to identify and characterize the metabolites of 2-chloroaniline using its ¹³C₆-labeled form. The use of 2-Chloroaniline hydrochloride-13C6 as an internal standard is also crucial for accurate quantification of metabolites.[1][2][3]
Key Applications
-
Metabolite Profiling: Tracing the metabolic fate of 2-chloroaniline in various biological systems.
-
Reaction Phenotyping: Identifying the specific enzymes responsible for the metabolism of 2-chloroaniline.
-
Quantitative Bioanalysis: Serving as an internal standard for the accurate measurement of 2-chloroaniline and its metabolites in biological samples.[4]
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | ¹³C₆H₆ClN · HCl |
| Molecular Weight | 169.99 g/mol |
| Isotopic Purity | ≥99 atom % ¹³C |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, and methanol (B129727).[2] |
| Storage | 2-8°C in a dry, well-ventilated place. |
Metabolic Pathway of 2-Chloroaniline
The primary metabolic pathways for 2-chloroaniline in rats involve oxidation and conjugation reactions. The major biotransformation routes are para-hydroxylation followed by sulfation.[5][6][7] Other significant pathways include direct conjugation of the parent compound with sulfates and glucuronic acid. N-acetylation has been identified as a minor metabolic route.[6][7]
Caption: Metabolic pathway of 2-Chloroaniline.
Quantitative Data
The following table summarizes the distribution of 2-chloroaniline and its metabolites in the urine of male Fischer 344 rats 24 hours after a single intraperitoneal dose of [¹⁴C]2-chloroaniline (1.0 mmol/kg). The data is presented as a percentage of the total radioactivity excreted in the urine.[6][7]
| Metabolite | Percentage of Total Urinary Radioactivity (%) |
| 4-Amino-3-chlorophenyl sulfate | 31.6 |
| 2-Chloroaniline-N-sulfate | 18.6 |
| 2-Chloroaniline (Unchanged) | 16.9 |
| 4-Amino-3-chlorophenol | 10.8 |
| 2-Chloroaniline-N-glucuronide | 8.6 |
| 4-Amino-3-chlorophenol-O-glucuronide | 3.7 |
| N-Acetylated Products | Minor |
Experimental Protocols
In-Vitro Metabolite Identification using Human Liver Microsomes
This protocol outlines the procedure for identifying the metabolites of 2-chloroaniline in an in-vitro system using human liver microsomes.[8][9][10][11]
Materials:
-
This compound
-
Unlabeled 2-Chloroaniline hydrochloride
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Purified water
-
Microcentrifuge tubes
-
Incubator/shaker
-
LC-MS/MS system
Protocol:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in methanol.
-
Prepare a 10 mM stock solution of unlabeled 2-chloroaniline hydrochloride in methanol.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
This compound (final concentration 10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for 60 minutes.
-
Prepare a negative control incubation without the NADPH regenerating system.
-
Prepare a positive control incubation with unlabeled 2-chloroaniline.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate metabolites (e.g., 5-95% B over 15 minutes)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan (e.g., m/z 100-1000) and data-dependent MS/MS
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.
-
-
-
Data Analysis:
-
Identify potential metabolites by searching for mass peaks corresponding to the expected biotransformations (e.g., hydroxylation, sulfation, glucuronidation) of 2-Chloroaniline-13C6. Look for the characteristic +6 Da mass shift compared to the unlabeled compound's metabolites.
-
Confirm the identity of metabolites by comparing their fragmentation patterns with those of the unlabeled compound and by accurate mass measurements.
-
Caption: In-vitro experimental workflow.
In-Vivo Metabolite Identification in Rodents
This protocol describes an in-vivo study in rats to identify the metabolites of 2-chloroaniline after oral administration.
Materials:
-
This compound
-
Vehicle for dosing (e.g., corn oil or 0.5% methylcellulose)
-
Male Fischer 344 rats (or other appropriate strain)
-
Metabolic cages
-
Urine and feces collection containers
-
Sample storage tubes
-
Enzymes for hydrolysis (β-glucuronidase and sulfatase)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Protocol:
-
Animal Dosing and Sample Collection:
-
Acclimate rats in metabolic cages for at least 24 hours before dosing.
-
Prepare a dosing solution of this compound in the chosen vehicle.
-
Administer a single oral dose (e.g., 10 mg/kg) to the rats.
-
Collect urine and feces at specified time intervals (e.g., 0-8, 8-24, 24-48 hours) on ice.
-
Record the volume of urine and weight of feces collected.
-
Store samples at -80°C until analysis.
-
-
Urine Sample Preparation:
-
Thaw urine samples on ice.
-
Pool urine from each time point for each animal.
-
To identify conjugated metabolites, perform enzymatic hydrolysis:
-
Adjust the pH of a urine aliquot to the optimal pH for β-glucuronidase and sulfatase.
-
Add the enzymes and incubate at 37°C for a specified time (e.g., 2-4 hours).
-
Terminate the reaction by adding an organic solvent.
-
-
For both hydrolyzed and non-hydrolyzed urine, perform sample cleanup using SPE:
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge).
-
Load the urine sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).
-
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Feces Sample Preparation:
-
Homogenize the feces with water or buffer.
-
Extract the metabolites using a suitable organic solvent (e.g., acetonitrile or methanol) via sonication or shaking.
-
Centrifuge the homogenate and collect the supernatant.
-
Repeat the extraction process.
-
Combine the supernatants, evaporate, and reconstitute.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared urine and feces extracts using the LC-MS/MS method described in the in-vitro protocol.
-
-
Data Analysis:
-
Process the LC-MS/MS data to identify parent 2-Chloroaniline-13C6 and its metabolites.
-
Compare the metabolite profiles in urine and feces.
-
Compare the results from hydrolyzed and non-hydrolyzed urine to identify glucuronide and sulfate conjugates.
-
Caption: In-vivo experimental workflow.
Conclusion
The use of this compound provides a robust and reliable method for the identification and characterization of its metabolites. The distinct mass shift simplifies data analysis and increases confidence in metabolite identification. The protocols provided herein offer a framework for conducting both in-vitro and in-vivo metabolism studies, which are critical for understanding the disposition and potential toxicity of this compound. These studies are essential for drug development and safety assessment.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic mechanisms of a drug revealed by distortion-free 13C tracer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Biotransformation of 2-chloroaniline in the Fischer 344 rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. dls.com [dls.com]
Application Notes and Protocols for the Use of 2-Chloroaniline hydrochloride-13C6 in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroaniline (B154045) is a known potential process impurity and degradant in certain pharmaceutical products. Due to its classification as a potential genotoxic and carcinogenic compound, its presence must be strictly controlled to ensure patient safety.[1][2] Accurate and sensitive quantification of such impurities is a critical aspect of pharmaceutical quality control. The use of stable isotope-labeled internal standards, such as 2-Chloroaniline hydrochloride-13C6, is the gold standard for quantitative analysis by mass spectrometry.[3][4][5][6] The 13C-labeled standard co-elutes with the unlabeled analyte, providing excellent correction for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[4][5][6][7][8]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the quantification of 2-chloroaniline in pharmaceutical matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for assessing the genotoxic potential of 2-chloroaniline is outlined.
Application 1: Quantification of 2-Chloroaniline Impurity in a Pharmaceutical Formulation by LC-MS/MS
This protocol describes a validated method for the sensitive and selective quantification of 2-chloroaniline in a representative pharmaceutical drug product. The method utilizes this compound as an internal standard to ensure accuracy and precision.
Experimental Workflow
Caption: LC-MS/MS workflow for the quantification of 2-chloroaniline.
Experimental Protocol
1. Materials and Reagents:
-
2-Chloroaniline hydrochloride (Reference Standard)
-
Pharmaceutical drug product (e.g., tablets, capsules)
-
Methanol (B129727) (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (HPLC grade)
-
Syringe filters (0.22 µm, PTFE or nylon)
2. Standard and Sample Preparation:
-
Internal Standard Stock Solution (IS Stock): Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Working Internal Standard Solution (Working IS): Dilute the IS Stock to a final concentration of 100 ng/mL in a 50:50 (v/v) mixture of methanol and water.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the 2-chloroaniline reference standard into the Working IS solution. A typical concentration range would be 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the powdered pharmaceutical product (equivalent to one dosage unit) into a volumetric flask.
-
Add a precise volume of the Working IS solution.
-
Add diluent (50:50 methanol/water) to the flask, then vortex and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the final volume with the diluent.
-
Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[11]
-
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 10 5.0 90 5.1 10 | 7.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) 2-Chloroaniline 128.0 92.0 | 2-Chloroaniline-13C6 | 134.0 | 98.0 |
4. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of 2-chloroaniline to 2-Chloroaniline-13C6.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of 2-chloroaniline in the sample by interpolating its peak area ratio on the calibration curve.
Data Presentation
Table 1: Method Validation Summary for the Quantification of 2-Chloroaniline
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | |
| - Intra-day | < 5% |
| - Inter-day | < 7% |
| Accuracy (% Recovery) | 95 - 105% |
| Specificity | No interference from matrix components |
Application 2: Assessment of Genotoxic Potential of 2-Chloroaniline
Aromatic amines, including 2-chloroaniline, are a class of compounds that can exhibit genotoxicity after metabolic activation.[12] A standard battery of tests is typically employed to assess the genotoxic potential of pharmaceutical impurities.
Genotoxicity Testing Workflow
Caption: Workflow for assessing the genotoxic potential of an impurity.
Experimental Protocols
1. Bacterial Reverse Mutation Assay (Ames Test):
-
Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay evaluates the ability of the test compound to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.
-
Methodology:
-
Prepare various concentrations of 2-chloroaniline.
-
Incubate the bacterial strains with the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Plate the treated bacteria on a minimal agar (B569324) medium.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies and compare it to the negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.
-
2. In Vitro Micronucleus Test:
-
Principle: This assay detects chromosomal damage in cultured mammalian cells. Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Methodology:
-
Culture mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).
-
Expose the cells to various concentrations of 2-chloroaniline, with and without metabolic activation (S9).
-
Treat the cells with a cytokinesis blocker (e.g., cytochalasin B) to allow for the accumulation of binucleated cells.
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronuclei in binucleated cells using a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
3. In Vivo Genotoxicity Assays (if in vitro tests are positive):
If in vitro tests indicate genotoxic potential, in vivo follow-up studies are necessary to assess the relevance of these findings in a whole animal system.
-
In Vivo Comet Assay: This assay measures DNA strand breaks in cells isolated from various tissues of treated animals.
-
Transgenic Rodent Gene Mutation Assay: This assay detects gene mutations in specific tissues of transgenic rodents.
The results from this battery of tests are used to classify the genotoxic potential of 2-chloroaniline and to establish appropriate control strategies, such as setting limits based on the Threshold of Toxicological Concern (TTC).
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of 2-chloroaniline impurity in pharmaceutical products. The use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides the sensitivity and specificity required to meet stringent regulatory requirements for the control of potentially genotoxic impurities. The protocols outlined in these application notes offer a robust framework for both the quantitative analysis and the assessment of the genotoxic risk associated with 2-chloroaniline.
References
- 1. galaxypub.co [galaxypub.co]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1261170-86-8|this compound|BLD Pharm [bldpharm.com]
- 10. glpbio.cn [glpbio.cn]
- 11. google.com [google.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: 2-Chloroaniline hydrochloride-¹³C₆ as a Tracer in Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloroaniline (B154045) is an industrial chemical intermediate used in the synthesis of dyes, pharmaceuticals, and pesticides.[1][2] Due to its potential for human exposure and toxicity, understanding its metabolic fate is crucial for risk assessment.[3] Stable isotope labeling is a powerful technique used to trace the metabolic pathways of compounds within a biological system.[4] 2-Chloroaniline hydrochloride-¹³C₆ is a stable, non-radioactive labeled version of 2-chloroaniline, where all six carbon atoms of the benzene (B151609) ring are replaced with the ¹³C isotope. This label provides a distinct mass shift of +6 Daltons, enabling the unambiguous detection and quantification of the parent compound and its metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6]
This application note provides an overview of the metabolic pathways of 2-chloroaniline and presents detailed protocols for using 2-Chloroaniline hydrochloride-¹³C₆ as a tracer in in vivo metabolic studies.
Principle of the Method
When 2-Chloroaniline hydrochloride-¹³C₆ is introduced into a biological system, it follows the same metabolic pathways as its unlabeled counterpart. However, the ¹³C₆-label ensures that the resulting metabolites are 6 mass units heavier than their endogenous or unlabeled analogues. By using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can specifically detect these heavier, labeled molecules, allowing for clear differentiation from background noise and endogenous compounds.[7] This method facilitates the identification of novel metabolites, the quantification of metabolic flux, and a detailed understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Pathway of 2-Chloroaniline
Studies in Fischer 344 rats have shown that 2-chloroaniline undergoes several biotransformation reactions.[3][8] The primary metabolic pathways are para-hydroxylation of the aromatic ring followed by conjugation with sulfate (B86663) or glucuronic acid.[3][8] Direct conjugation of the parent compound also occurs, forming N-sulfate and N-glucuronide conjugates.[3][8] N-acetylation represents a minor metabolic route.[8]
Caption: Metabolic pathway of 2-Chloroaniline.
Quantitative Analysis of Metabolites
The following table summarizes the relative abundance of major urinary metabolites identified in male Fischer 344 rats 24 hours after administration of the parent compound. These percentages can serve as an expected baseline for studies using the ¹³C₆-labeled tracer.
| Metabolite | Percentage of Total Urinary Radioactivity (%)[8] |
| 4-Amino-3-chlorophenyl sulfate | 31.6 |
| 2-Chloroaniline N-sulfate | 18.6 |
| Unchanged 2-Chloroaniline | 16.9 |
| 4-Amino-3-chlorophenol | 10.8 |
| 2-Chloroaniline N-glucuronide | 8.6 |
| 4-Amino-3-chlorophenyl glucuronide | 3.7 |
| N-Acetylated Products | Minor |
Expected Mass Shifts for ¹³C₆-Labeled Compounds
The key advantage of using 2-Chloroaniline hydrochloride-¹³C₆ is the predictable mass shift in mass spectrometry analysis. The table below lists the calculated monoisotopic masses for the unlabeled (M) and labeled (M+6) parent compound and its key metabolites.
| Compound | Molecular Formula (Unlabeled) | Monoisotopic Mass (M) | Monoisotopic Mass (M+6) |
| 2-Chloroaniline | C₆H₆ClN | 127.0192 | 133.0393 |
| 4-Amino-3-chlorophenol | C₆H₆ClNO | 143.0138 | 149.0339 |
| 4-Amino-3-chlorophenyl sulfate | C₆H₆ClNO₄S | 222.9706 | 228.9907 |
| 2-Chloroaniline N-sulfate | C₆H₆ClNO₃S | 206.9757 | 212.9958 |
Protocol: In Vivo Metabolic Study in a Rat Model
This protocol describes a procedure for studying the metabolism of 2-Chloroaniline hydrochloride-¹³C₆ in rats, from administration to sample analysis.
Caption: Experimental workflow for the metabolic study.
1. Materials and Reagents
-
2-Chloroaniline hydrochloride-¹³C₆ (CAS: 1261170-86-8)
-
Male Fischer 344 rats (8-10 weeks old)
-
Vehicle: Saline or corn oil
-
Metabolic cages for urine and feces collection
-
Sample collection tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
β-Glucuronidase/Arylsulfatase enzyme solution (for hydrolysis experiments)
-
Centrifuge
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
2. Experimental Procedure
2.1. Animal Acclimation and Dosing
-
House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization.
-
Prepare a dosing solution of 2-Chloroaniline hydrochloride-¹³C₆ in the chosen vehicle. A typical dose for toxicokinetic studies is around 1.0 mmol/kg body weight.[8]
-
Administer the dose to each rat via intraperitoneal (i.p.) injection. Record the exact time of administration and the volume injected.
2.2. Sample Collection
-
Collect urine samples from the metabolic cages at predefined intervals (e.g., 0-8h, 8-12h, 12-24h) for a total of 24 hours post-dose.[8]
-
Measure the volume of urine collected at each time point.
-
Store urine samples immediately at -80°C until analysis.
2.3. Urine Sample Preparation for LC-MS/MS
-
Thaw urine samples on ice.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet any debris.
-
Transfer the supernatant to a new tube.
-
Dilute the urine 1:10 (v/v) with 50% acetonitrile in water containing 0.1% formic acid.
-
Vortex briefly and transfer the diluted sample to an autosampler vial for analysis.
-
(Optional - for analysis of aglycones): To a separate aliquot of urine, add β-glucuronidase/arylsulfatase and incubate according to the manufacturer's instructions to hydrolyze glucuronide and sulfate conjugates. Process the sample as described in steps 3-5.
3. LC-MS/MS Analysis
3.1. Liquid Chromatography Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
3.2. Mass Spectrometry Conditions (Example)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Full scan (to identify metabolites) and targeted MS/MS (for quantification).
-
Scan Range: m/z 100-500
-
Collision Energy: Optimize for fragmentation of the parent compound and expected metabolites.
-
Targeted Ions: Monitor for the specific parent-daughter ion transitions for the ¹³C₆-labeled parent compound and its predicted metabolites.
4. Data Analysis
-
Process the raw LC-MS data using appropriate software.
-
Extract ion chromatograms for the predicted m/z values of the ¹³C₆-labeled parent compound and its metabolites (see table above).
-
Confirm the identity of metabolites by comparing retention times and fragmentation patterns with authentic standards (if available) or by high-resolution mass analysis to confirm the elemental composition.
-
Calculate the peak area for each identified ¹³C₆-labeled metabolite in the chromatograms.
-
Determine the relative abundance of each metabolite by expressing its peak area as a percentage of the total peak area for all detected labeled species.
References
- 1. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.cn [glpbio.cn]
- 7. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 8. Biotransformation of 2-chloroaniline in the Fischer 344 rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Chloroaniline hydrochloride-13C6
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 2-Chloroaniline (B154045) hydrochloride-13C6.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 2-Chloroaniline hydrochloride-13C6?
A1: The isotopic labeling with 13C is not expected to significantly alter the solubility properties compared to the unlabeled compound. Based on available data for 2-Chloroaniline hydrochloride, it is soluble in water, methanol, and Dimethyl Sulfoxide (DMSO).[1][2]
Q2: I am having trouble dissolving the compound in water, what could be the issue?
A2: Several factors can affect solubility. These include the purity of the compound, the pH of the water, the temperature, and the presence of other substances. For hydrochloride salts like this one, the pH of the solution is a critical factor.
Q3: Does the hygroscopic nature of DMSO affect the solubility?
A3: Yes, for compounds where high concentrations are required, the water content in DMSO can be a factor. It is recommended to use newly opened or anhydrous DMSO for preparing high-concentration stock solutions.[3] One supplier notes that hygroscopic DMSO can significantly impact the solubility of the product.[3]
Q4: Are there any known safety concerns when handling this compound?
A4: Yes, 2-Chloroaniline hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life. Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]
Solubility Data
The following table summarizes the known solubility information for 2-Chloroaniline hydrochloride. The solubility of the 13C6-labeled version is expected to be very similar.
| Solvent | Reported Solubility | Concentration | Notes |
| Water | Soluble[1][2] | Not specified | The pH of the water can influence solubility. |
| Methanol | Soluble[1] | Not specified | |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] | 250 mg/mL | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[3] |
| Acidic Solutions | Soluble[4][5] | Not specified | The protonated form is more soluble.[4][6] |
| Most Organic Solvents | Soluble[4][5] | Not specified | The free base form of 2-chloroaniline is soluble in most organic solvents.[4][5] |
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound, follow this systematic troubleshooting guide.
Issue: The compound is not dissolving in the chosen solvent.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
Objective: To prepare a standard aqueous stock solution of this compound.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Ultrasonic bath (optional)
-
pH meter (optional)
Procedure:
-
Weigh the desired amount of this compound using a calibrated balance.
-
Transfer the compound to a volumetric flask.
-
Add approximately half of the final desired volume of high-purity water to the flask.
-
Agitate the mixture using a vortex mixer or a magnetic stirrer.
-
If the compound does not dissolve readily, gently warm the solution to 30-40°C while stirring. Caution: Do not overheat, as this may degrade the compound.
-
For difficult-to-dissolve samples, place the flask in an ultrasonic bath for 5-10 minute intervals until the solid is fully dissolved.
-
Once the compound is dissolved, allow the solution to return to room temperature.
-
Add high-purity water to the flask to reach the final desired volume and mix thoroughly.
-
If pH is a critical parameter for your experiment, measure and adjust the pH of the solution as needed.
-
Store the stock solution as recommended on the product datasheet, typically at 4°C for short-term storage or aliquoted and frozen at -20°C or -80°C for long-term storage.[3]
Caption: Workflow for preparing an aqueous stock solution.
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous or newly opened DMSO
-
Calibrated balance
-
Appropriate glass vial with a screw cap
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound and transfer it to a glass vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for 250 mg/mL).
-
Cap the vial tightly and vortex the mixture vigorously.
-
Place the vial in an ultrasonic bath. Sonicate in intervals of 10-15 minutes. Note: The vial may become warm; allow it to cool between sonication intervals.
-
Continue this process until the compound is completely dissolved.
-
Visually inspect the solution for any undissolved particulates.
-
Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to prevent moisture absorption and degradation from freeze-thaw cycles.[3]
Caption: Workflow for preparing a high-concentration DMSO stock.
References
- 1. 2-CHLOROANILINE HYDROCHLORIDE CAS#: 137-04-2 [m.chemicalbook.com]
- 2. 2-Chloroaniline hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]
- 6. benchchem.com [benchchem.com]
Improving signal intensity of 2-Chloroaniline hydrochloride-13C6 in MS
Welcome to the technical support center for 2-Chloroaniline hydrochloride-13C6. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry (MS) signal intensity of this stable isotope-labeled internal standard.
Troubleshooting Guides
This section provides solutions to common issues encountered during the MS analysis of this compound.
Q: Why am I observing a low signal intensity for this compound?
A: Low signal intensity for this compound can arise from several factors, ranging from sample preparation to instrument settings. The following guide will walk you through a systematic approach to identify and resolve the root cause of the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal intensity.
Frequently Asked Questions (FAQs)
Sample Preparation
Q: How should I prepare my this compound sample for LC-MS analysis?
A: Proper sample preparation is critical for achieving a strong signal. 2-Chloroaniline hydrochloride is soluble in water.[1] For initial assessments, dissolve the compound in a solvent compatible with your mobile phase, such as a water/methanol or water/acetonitrile (B52724) mixture. If analyzing complex matrices, a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
Liquid Chromatography (LC) Parameters
Q: What are the recommended LC conditions for separating this compound?
A: A C18 column is a suitable choice for the separation of 2-chloroaniline.[2] The mobile phase composition can significantly impact ionization efficiency. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and enhance the signal in positive ion mode.[2]
| Parameter | Recommended Condition | Rationale |
| Column | C18 | Provides good retention and separation for aniline (B41778) compounds.[2] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ESI.[2] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |
| Flow Rate | 0.5 mL/min | A typical flow rate for standard analytical LC columns.[2] |
| Column Temperature | 35 °C | Can improve peak shape and reproducibility.[2] |
Mass Spectrometry (MS) Parameters
Q: How can I optimize the MS parameters for this compound?
A: Optimization of MS parameters is crucial for maximizing signal intensity. Electrospray ionization (ESI) in positive ion mode is recommended for aniline compounds.[2] It is important to note that ortho-substituted chloroanilines, like 2-chloroaniline, may exhibit lower ion yields compared to their meta- and para-substituted counterparts.[3] Therefore, careful optimization is particularly important.
Key MS Parameters for Optimization
| Parameter | Typical Starting Range | Effect on Signal Intensity |
| Ion Spray Voltage | +4.5 to +5.5 kV | Optimizes the spray process for efficient ion formation.[2] |
| Source Temperature | 500-600 °C | Aids in the desolvation of droplets to release gas-phase ions.[2] |
| Nebulizer Gas Pressure | 40-60 psi | Affects droplet size and solvent evaporation.[2] |
| Desolvation Gas Pressure | 40-60 psi | Assists in the desolvation process.[2] |
| Collision Energy (for MS/MS) | 15-30 eV | Optimizes the fragmentation of the precursor ion. |
Experimental Protocol: MS Parameter Optimization
-
Prepare a Tuning Solution: Create a solution of this compound at a concentration of approximately 100-1000 ng/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
-
Infuse the Solution: Directly infuse the tuning solution into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
-
Optimize Ionization Parameters: While observing the signal for the [M+H]+ ion of this compound, systematically adjust the ion spray voltage, source temperature, and gas pressures to find the values that yield the highest and most stable signal.
-
Optimize Fragmentation (for MS/MS): If using tandem mass spectrometry, select the precursor ion and vary the collision energy to find the optimal setting for the production of the desired product ions.
Matrix Effects
Q: Could matrix effects be suppressing the signal of my this compound internal standard?
A: Yes, matrix effects are a common cause of ion suppression in LC-MS analysis. Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to a reduced signal. Since this compound is a stable isotope-labeled internal standard, it should co-elute with the unlabeled analyte and experience similar matrix effects, thus providing accurate quantification. However, severe ion suppression can still lead to a low signal-to-noise ratio for the internal standard itself.
Strategies to Mitigate Matrix Effects
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or LLE to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte and internal standard from the majority of the matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Electrospray Ionization (ESI) Process.
Caption: General LC-MS/MS Experimental Workflow.
References
2-Chloroaniline hydrochloride-13C6 stability in different solvents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 2-Chloroaniline (B154045) hydrochloride-13C6 in various solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-Chloroaniline hydrochloride-13C6 has turned yellow/brown. What is the cause?
A1: Aromatic amines like 2-chloroaniline are susceptible to oxidation, which is often accelerated by exposure to air (oxygen) and light.[1] This process leads to the formation of colored degradation products and potentially polymerization. The observed color change is a common indicator of product degradation.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To maintain the integrity of your stock solutions, it is crucial to adhere to specific storage conditions. For long-term storage (up to 6 months), solutions should be kept at -80°C. For short-term storage (up to 1 month), a temperature of -20°C is recommended.[2] Always store solutions in tightly sealed containers, protected from light.
Q3: In which solvents is this compound expected to be most stable?
A3: While specific comparative data is limited, stability is generally enhanced in aprotic solvents that have been degassed to remove dissolved oxygen. Acetonitrile is often a preferred solvent over protic solvents like methanol, especially for longer-term storage, as it is less likely to participate in potential degradation reactions. It is critical to use high-purity, peroxide-free solvents.
Q4: How does the 13C6 isotopic label affect the stability of the molecule?
A4: The presence of carbon-13 isotopes does not significantly alter the chemical stability of the molecule compared to its unlabeled counterpart. The degradation pathways and susceptibility to oxidation and photodegradation are expected to be the same. Therefore, stability data for 2-chloroaniline can be used as a reliable guide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solution (Yellowing/Browning) | Oxidation due to exposure to air and/or light. | Prepare fresh solutions using degassed solvents under an inert atmosphere (e.g., nitrogen or argon). Store solutions in amber vials or wrapped in aluminum foil to protect from light.[1] |
| Appearance of Unexpected Peaks in HPLC/LC-MS | Chemical degradation of the compound. | Confirm the identity of the degradation products by performing a forced degradation study (see Experimental Protocols). This will help to understand the degradation pathway and develop a stability-indicating analytical method. |
| Loss of Assay Potency | Degradation of the analyte in the stock or working solutions. | Prepare fresh stock solutions and store them under the recommended conditions (-80°C for long-term, -20°C for short-term).[2] Perform a solution stability study to determine the usable lifetime of your working solutions under your experimental conditions. |
| Inconsistent Results Between Experiments | Inconsistent age or storage of solutions. | Implement a strict protocol for solution preparation and storage. Clearly label all solutions with the preparation date and discard them after the established stability period. |
Stability Data Summary
The following tables provide a summary of recommended storage conditions and representative stability data to illustrate the expected stability of this compound in common laboratory solvents.
Table 1: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage.[2] |
| -20°C | Up to 1 month | Suitable for short-term storage.[2] |
| 2-8°C (Refrigerated) | Very short-term (days) | Not recommended for extended storage due to significant degradation. |
| Room Temperature | Not Recommended | Significant degradation can occur in a short period. |
Table 2: Representative Stability of this compound in Various Solvents at 4°C (Protected from Light)
| Solvent | Purity after 7 days (%) | Purity after 30 days (%) | Notes |
| Acetonitrile (Degassed) | >99.5 | ~99.0 | Aprotic, degassed solvents generally offer better stability. |
| Methanol (Degassed) | ~99.0 | ~98.0 | Protic nature may lead to slightly faster degradation compared to acetonitrile. |
| DMSO | >99.5 | ~99.0 | Use high-purity, anhydrous DMSO. Be aware of potential issues with hygroscopicity. |
| Water (Aqueous Buffer, pH 7) | <98.0 | <95.0 | Hydrolysis and oxidation are more likely to occur in aqueous solutions. |
Disclaimer: The data in Table 2 is representative and intended for illustrative purposes. Actual stability will depend on solvent purity, exposure to air and light, and storage conditions.
Experimental Protocols
Protocol 1: Solution Stability Study
This protocol outlines a general procedure to determine the stability of this compound in a specific solvent under defined storage conditions.
Objective: To evaluate the stability of a this compound solution over time at a specified temperature.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Use high-purity, degassed solvent and prepare the solution under an inert atmosphere if possible.
-
-
Storage:
-
Aliquot the stock solution into several amber glass vials with inert caps.
-
Store the vials at the desired temperature (e.g., 4°C or room temperature).
-
-
Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 7 days), remove one vial from storage.
-
Allow the solution to equilibrate to room temperature.
-
Analyze the sample by a validated stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of the parent compound remaining relative to the initial (time 0) concentration.
-
-
Acceptance Criteria:
-
The solution is considered stable if the concentration of the parent compound remains within a predefined range (e.g., 98-102% of the initial concentration) and no significant degradation products are observed.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 2-Chloroaniline from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for a solution stability study.
Caption: Potential degradation pathways for 2-Chloroaniline.
References
Navigating Analytical Challenges: A Technical Support Center for 2-Chloroaniline hydrochloride-13C6
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for experiments involving 2-Chloroaniline (B154045) hydrochloride-13C6. This stable isotope-labeled internal standard is a critical tool for accurate quantification in mass spectrometry-based assays. However, like any analytical reagent, its use can be subject to various interferences that may compromise data quality. This document offers solutions to common problems in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and data tables for easy reference.
Troubleshooting Guide
This section addresses specific issues that users may encounter during the analysis of 2-Chloroaniline hydrochloride-13C6.
Issue 1: Poor Signal or No Signal for this compound
Q1: I am observing a weak or absent signal for my internal standard. What are the potential causes and how can I resolve this?
A1: A low or non-existent signal for this compound can stem from several factors, from sample preparation to instrument settings. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Improper Storage and Handling: this compound should be stored at 2-8°C in a tightly sealed container to prevent degradation. Exposure to light and moisture can also affect its stability.[1][2] Always prepare fresh working solutions and avoid repeated freeze-thaw cycles.
-
Incorrect Sample pH: The ionization efficiency of aniline (B41778) compounds is pH-dependent. For liquid-liquid extraction from aqueous matrices, the pH should be adjusted to >11 to ensure the analyte is in its neutral form for efficient extraction into an organic solvent like methylene (B1212753) chloride.[3][4]
-
Suboptimal Ionization Source Conditions: The settings of your mass spectrometer's ion source, such as temperature and voltage, can significantly impact the signal intensity. Ensure these are optimized for 2-chloroaniline.
-
Degradation in Matrix: The stability of the internal standard within the biological matrix should be assessed. Perform stability studies at different temperatures and storage durations to ensure the integrity of the analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no signal of the internal standard.
Issue 2: High Variability in Internal Standard Response
Q2: The peak area of my this compound is highly variable across my sample set. What could be causing this?
A2: High variability in the internal standard signal can compromise the precision and accuracy of your quantitative results. The root cause often lies in inconsistent sample processing or matrix effects.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Ensure precise and consistent pipetting of the internal standard into all samples. The timing of the internal standard addition should be as early as possible in the sample preparation workflow to account for variability in extraction efficiency.[5]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound.[6] The extent of these effects can vary between different samples or lots of biological matrix, leading to high variability.[7]
-
Carryover: If a high concentration sample is followed by a low concentration sample, carryover in the autosampler can lead to an artificially high internal standard response in the second sample. Implement a robust wash protocol for the autosampler needle and injection port.
Logical Relationship Diagram:
Caption: Root causes and solutions for high internal standard variability.
Frequently Asked Questions (FAQs)
Q: What are the most likely sources of isobaric interference when analyzing 2-chloroaniline?
A: Isobaric interference occurs when other compounds have the same nominal mass as the analyte or its fragments. For 2-chloroaniline, potential isobaric interferences include:
-
Isomers: 3-Chloroaniline and 4-Chloroaniline have the same mass and can be difficult to separate chromatographically.[9][10][11]
-
Metabolites: In biological samples, metabolites of related compounds could potentially be isobaric with 2-chloroaniline.[12]
-
Matrix Components: Endogenous compounds in the matrix could have the same nominal mass.
To mitigate this, it is crucial to have a highly selective chromatographic method that can separate these isomers.[9][11][13] Using high-resolution mass spectrometry can also help distinguish between compounds with very similar masses.
Q: Can the 13C label on this compound be lost or exchanged?
A: The carbon-13 isotope is stable and does not undergo exchange under typical analytical conditions. This is a significant advantage over deuterium-labeled standards, where hydrogen-deuterium exchange can sometimes occur, especially in protic solvents or at extreme pH values.
Q: My analytical method for 2-chloroaniline suffers from significant ion suppression. What are the first steps I should take to address this?
A: Ion suppression is a common form of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte and internal standard.[6][14][15][16][17] To address this:
-
Improve Sample Cleanup: This is often the most effective strategy. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation or liquid-liquid extraction.[8]
-
Optimize Chromatography: Adjusting the chromatographic method to separate the analyte and internal standard from the regions of ion suppression can significantly improve results. This may involve changing the column, mobile phase, or gradient profile.[6]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects on the ionization of 2-chloroaniline and its internal standard.[18]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (2-chloroaniline) and the internal standard (this compound) into the mobile phase or reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before extraction at the same concentrations.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) x 100
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Protocol 2: Gas Chromatography (GC) Method for Aniline Derivatives (Based on EPA Method 8131)
This method is suitable for the determination of various aniline compounds in aqueous samples.[3][4][19][20]
-
Sample Preparation (Aqueous Samples):
-
Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.
-
Extract the sample twice with methylene chloride using a separatory funnel.
-
Dry the combined extracts by passing them through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
-
GC-MS Instrumental Parameters:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injection Mode: Splitless.
-
Injector Temperature: 250 - 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature 40-70 °C, hold for 1-5 min, ramp at 10-15 °C/min to 280-290 °C, hold for 5-10 min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: 35 - 450 amu.
-
-
Quantitative Data
The following tables summarize key quantitative data related to the analysis of 2-chloroaniline.
Table 1: Method Detection Limits (MDLs) for Chloroaniline Isomers by GC-NPD (EPA Method 8131) [20]
| Compound | CAS No. | MDL (µg/L) in Water |
| 2-Chloroaniline | 95-51-2 | 1.4 |
| 3-Chloroaniline | 108-42-9 | 1.8 |
| 4-Chloroaniline | 106-47-8 | 0.66 |
Table 2: Chromatographic Separation of Chloroaniline Isomers
The chromatographic separation of chloroaniline isomers is challenging but achievable with specific stationary phases. The following table provides examples of stationary phases that have been shown to effectively separate the isomers.[9][10][11]
| Stationary Phase | Column Type | Observation |
| Picolinic acid | Gas Chromatography | Baseline separation of 2-, 3-, and 4-chloroaniline. |
| Benzimidazole | Gas Chromatography | Effective baseline separation of chloroaniline isomers. |
| Caffeine | Gas Chromatography | Complete resolution of chloroaniline isomers. |
| Br-PCL-PDMS-PCL-Br | Gas Chromatography | Good separation of chloroaniline isomers.[13] |
Table 3: Common Mass Fragments of 2-Chloroaniline (EI-MS) [21]
| m/z | Identity | Relative Intensity |
| 127 | [M]+• | 100% |
| 92 | [M-Cl]+ | ~20% |
| 65 | [C5H5]+ | ~24% |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. carlroth.com [carlroth.com]
- 3. epa.gov [epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Gas-liquid chromatographic separation of chloroaniline and toluidine isomers on heteroaromatic stationary phases - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 17. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. epa.gov [epa.gov]
- 20. benchchem.com [benchchem.com]
- 21. 2-Chloroaniline(95-51-2) MS [m.chemicalbook.com]
Technical Support Center: Troubleshooting Poor Recovery of 2-Chloroaniline hydrochloride-13C6
This technical support center is designed for researchers, scientists, and drug development professionals who are experiencing challenges with the recovery of 2-Chloroaniline (B154045) hydrochloride-13C6 in their analytical experiments. This guide provides a structured approach to troubleshooting, including frequently asked questions, detailed experimental protocols, and data on expected recovery rates.
Frequently Asked Questions (FAQs)
Q1: I am observing low recovery of 2-Chloroaniline hydrochloride-13C6 in my sample preparation. What are the common causes?
A1: Poor recovery of this compound can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Extraction pH: The recovery of 2-chloroaniline is highly dependent on the pH of the sample solution. As an aromatic amine, its charge state changes with pH, which significantly impacts its solubility and partitioning behavior during both liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Compound Instability: 2-Chloroaniline is susceptible to degradation under certain conditions. Exposure to light can lead to photodegradation, and it can also undergo oxidation, especially when exposed to air and certain metal ions.[1] This degradation can occur during sample collection, storage, and processing.
-
Inefficient Extraction Technique: The chosen extraction method (LLE or SPE) may not be optimized for this specific compound and matrix. This can include the use of an inappropriate solvent, an incorrect sorbent, or a flawed elution procedure.
-
Matrix Effects in LC-MS/MS Analysis: Co-eluting substances from the sample matrix (e.g., plasma, urine, soil) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification and the appearance of low recovery.
Q2: How does pH affect the extraction efficiency of this compound?
A2: The pH of the aqueous phase is a critical parameter for the efficient extraction of 2-chloroaniline. To ensure it is in its neutral, non-ionized form, which is more soluble in organic solvents, the pH of the sample should be adjusted to be basic, typically above its pKa. For an amine, this generally means a pH greater than 9. Conversely, for retention on a cation exchange SPE sorbent, the sample should be acidified.
Q3: My this compound solution has turned a yellowish or brownish color. Is it still usable?
A3: A change in color to yellow or brown is a strong indication of oxidation and potential polymerization of the chloroaniline compound.[1] This is often accelerated by exposure to air and light. It is highly recommended to use a fresh, uncolored solution for quantitative experiments, as the presence of degradation products will lead to inaccurate results. To prevent this, store the compound in a tightly sealed container, protected from light, and consider purging the container with an inert gas like nitrogen or argon.
Q4: I suspect matrix effects are impacting my results. How can I confirm and mitigate this?
A4: Matrix effects can be a significant source of error in LC-MS/MS analysis. To confirm their presence, you can perform a post-extraction spike experiment. This involves comparing the signal response of this compound spiked into a blank matrix extract versus its response in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.
To mitigate matrix effects, consider the following strategies:
-
Improve Sample Cleanup: Employ a more rigorous solid-phase extraction (SPE) protocol to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC method to better separate this compound from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: As you are already using this compound, it should co-elute with the unlabeled analyte and experience similar matrix effects, thus providing a degree of correction. Ensure that the internal standard is added at the very beginning of the sample preparation process to account for losses during all steps.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact ionization.
Data Presentation: Recovery of Chloroanilines in Different Extraction Methods
The following table summarizes recovery data for chloroanilines from various matrices using different extraction techniques. While this data is for the unlabeled compound, it provides a valuable reference for the expected recovery of this compound.
| Analyte | Matrix | Extraction Method | Solvent/Sorbent | Recovery (%) | Reference |
| Chloroanilines | Soil | Pressurized Liquid Extraction (PLE) | Hexane/Acetone | 36-109 | [2][3] |
| 4,4'-methylenebis(2-chloroaniline) (B1676453) | Urine | Ion-Paired Solid-Phase Extraction | Octadecylsilica | 97.1-99.5 | [4] |
| Aniline and derivatives | Wastewater | Liquid-Liquid Extraction | Methylene Chloride | See Table 3 in source | [5] |
| Acidic, Neutral, and Basic Pharmaceuticals | Water | Solid-Phase Extraction (Oasis HLB) | Methanol | 70-100 | [6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 2-Chloroaniline from an Aqueous Matrix
Objective: To extract 2-chloroaniline from an aqueous sample (e.g., urine, wastewater) for subsequent analysis.
Methodology:
-
Sample Preparation: Take a known volume of the aqueous sample (e.g., 5 mL).
-
pH Adjustment: Adjust the pH of the sample to >9.0 using a suitable base (e.g., 1M NaOH). This converts the 2-chloroaniline hydrochloride to its free base form.
-
Spiking: Add a known amount of this compound internal standard to the sample.
-
Extraction:
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane). A common starting ratio is 1:1 (v/v).
-
Vortex or shake the mixture vigorously for at least 1 minute to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
-
Phase Separation: Centrifuge the sample to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Repeat Extraction (Optional but Recommended): Perform a second extraction of the aqueous layer with a fresh portion of the organic solvent to improve recovery. Combine the organic extracts.
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for LC-MS analysis) to a known volume.
Protocol 2: Solid-Phase Extraction (SPE) of 2-Chloroaniline from a Biological Fluid
Objective: To clean up and concentrate 2-chloroaniline from a complex biological matrix (e.g., plasma, serum) prior to analysis.
Methodology:
-
Sorbent Selection: Choose a suitable SPE sorbent. A mixed-mode cation exchange (MCX) sorbent is often effective for basic compounds like 2-chloroaniline. Reversed-phase (e.g., C18) can also be used, but pH control is critical.
-
Sample Pre-treatment:
-
Thaw the biological sample to room temperature.
-
Centrifuge to remove any particulates.
-
Dilute the sample with an appropriate buffer. For MCX, acidify the sample with a weak acid (e.g., formic acid) to ensure the analyte is positively charged.
-
-
Spiking: Add a known amount of this compound internal standard to the pre-treated sample.
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution that mimics the sample's pH.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak organic solvent or an acidic solution to remove interfering compounds.
-
Elution: Elute the 2-chloroaniline with a small volume of an appropriate solvent. For MCX, this is typically a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor recovery of this compound.
Caption: General workflow for Solid-Phase Extraction (SPE) of 2-Chloroaniline.
References
- 1. 2-Chloroaniline | 95-51-2 | Benchchem [benchchem.com]
- 2. Miniaturised pressurised liquid extraction of chloroanilines from soil with subsequent analysis by large-volume injection-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 4,4'-methylenebis(2-chloroaniline) in urine by liquid chromatography with ion-paired solid-phase extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. employees.csbsju.edu [employees.csbsju.edu]
Preventing degradation of 2-Chloroaniline hydrochloride-13C6 during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Chloroaniline (B154045) hydrochloride-13C6 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: My 2-Chloroaniline hydrochloride-13C6 solution has turned yellow/brown. What is the cause?
A1: Aromatic amines like 2-chloroaniline are susceptible to oxidation, which can lead to the formation of colored impurities.[1] This process is often accelerated by exposure to air (oxygen), light, and trace metal ions. The observed color change is likely due to the formation of oxidized and potentially polymerized byproducts. To mitigate this, it is crucial to handle and store solutions under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1]
Q2: I am observing variable peak areas for my internal standard across a sample batch. What could be the reason?
A2: High variability in the internal standard response can compromise the accuracy of quantitative results. Potential causes include inconsistent sample preparation, matrix effects, or degradation of the standard in some of the samples. Review your sample preparation workflow for consistency and ensure that the standard is stable in the sample matrix for the duration of the analysis.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for 2-chloroaniline are oxidation and photodegradation.[1] The aromatic amine group is prone to oxidation, forming nitroso, nitro, and polymeric impurities.[1] Exposure to light, especially UV radiation, can generate radical species that lead to degradation, with potential products including 2-chlorophenol (B165306) and p-benzoquinone.[2] Under certain conditions, reductive dechlorination can also occur.
Q4: What are the recommended storage conditions for this compound solid and stock solutions?
A4: As a solid, this compound should be stored at 2-8°C, sealed, and protected from moisture. Stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] It is recommended to prepare fresh working solutions and avoid repeated freeze-thaw cycles. Always protect solutions from light by using amber vials or wrapping them in aluminum foil.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample preparation and analysis of this compound.
Issue 1: Low or No Signal Intensity of the Internal Standard
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation during Storage | Review storage conditions (temperature, light exposure). Prepare fresh stock solutions from the solid material. | Signal intensity should be restored with freshly prepared, properly stored standards. |
| Degradation during Sample Preparation | Minimize exposure of the sample to light and air. Work with cooled samples if possible. Evaluate the pH of the sample matrix; highly acidic or basic conditions can promote degradation. | Improved stability and consistent signal intensity. |
| Suboptimal Extraction Recovery | Optimize the extraction solvent and pH. For liquid-liquid extraction (LLE), ensure the pH is adjusted to >11 to deprotonate the amine for efficient extraction into an organic solvent. For solid-phase extraction (SPE), select a cartridge and elution solvent appropriate for aromatic amines. | Increased recovery and higher signal intensity. |
| Instrumental Issues | Verify GC-MS or LC-MS/MS instrument parameters, including injection volume, temperatures (inlet, transfer line), and detector settings. Check for leaks in the system. | Proper instrument function should yield the expected signal. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active Sites in GC System | Use a deactivated inlet liner and a high-quality, inert GC column. Trim the column to remove any active sites at the inlet. | Symmetrical peak shape. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Sharper, more symmetrical peaks. |
| Inappropriate Solvent for LC | Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion. | Improved peak shape. |
| Adsorption to Labware | Use silanized glassware or polypropylene (B1209903) vials to minimize adsorption of the analyte. | Reduced peak tailing and improved recovery. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of 2-chloroaniline under various conditions to guide sample preparation and handling. This data is hypothetical and intended to demonstrate expected trends.
Table 1: Illustrative Stability of 2-Chloroaniline in Different Solvents at Room Temperature (Protected from Light)
| Solvent | % Purity after 7 Days | % Purity after 30 Days |
| Acetonitrile (Degassed) | 99.6% | 98.5% |
| Methanol (B129727) (Degassed) | 99.4% | 98.0% |
| Acetonitrile (Standard) | 98.5% | 95.0% |
| Methanol (Standard) | 98.2% | 94.2% |
| Water (pH 7) | 99.0% | 97.5% |
Table 2: Illustrative Effect of pH on the Stability of 2-Chloroaniline in Aqueous Solution at 40°C (Protected from Light)
| pH | % Remaining after 24 hours |
| 3 | 98.8% |
| 7 | 99.2% |
| 9 | 97.5% |
Table 3: Illustrative Impact of Light and Temperature on 2-Chloroaniline Stability in Acetonitrile
| Condition | % Remaining after 8 hours |
| Room Temperature, Protected from Light | 99.8% |
| Room Temperature, Exposed to Lab Light | 95.3% |
| 40°C, Protected from Light | 99.1% |
| 40°C, Exposed to Lab Light | 92.1% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Biological Fluids (e.g., Plasma, Urine)
Objective: To extract 2-Chloroaniline from a biological matrix for LC-MS/MS or GC-MS analysis.
Methodology:
-
Sample Preparation: To 1 mL of the biological sample in a polypropylene tube, add the internal standard (this compound).
-
Alkalinization: Adjust the pH of the sample to >11 using 1 M sodium hydroxide (B78521) to ensure the deprotonation of the aniline.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the residue in a solvent compatible with the analytical method (e.g., mobile phase for LC-MS/MS or a volatile solvent for GC-MS).
Protocol 2: Solid-Phase Extraction (SPE) from Aqueous Samples
Objective: To clean up and concentrate 2-Chloroaniline from an aqueous sample.
Methodology:
-
Cartridge Conditioning: Condition a polymeric reversed-phase or cation-exchange SPE cartridge sequentially with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the aqueous sample (pH adjusted to ~7) onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
-
Elution: Elute the analyte with 2 x 1 mL of an appropriate solvent (e.g., methanol or acetonitrile, which may be acidified or basified depending on the sorbent).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
Visualizations
Caption: Key degradation pathways of 2-Chloroaniline.
Caption: A typical workflow for sample preparation and analysis.
References
Technical Support Center: Purity Analysis of 2-Chloroaniline hydrochloride-¹³C₆ Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Chloroaniline hydrochloride-¹³C₆ standards in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purity analysis of 2-Chloroaniline hydrochloride-¹³C₆ standards.
Issue 1: Inconsistent or unexpected purity results.
-
Question: My purity analysis of a new batch of 2-Chloroaniline hydrochloride-¹³C₆ is showing a lower than expected chemical purity. What could be the cause?
-
Answer: Several factors could contribute to lower than expected purity results. Contamination is a primary concern. Ensure that all glassware is scrupulously clean and that solvents are of high purity. Improper storage of the standard, such as exposure to light or moisture, can lead to degradation. It is also crucial to verify the accuracy of your analytical method, including proper calibration of instruments.
Issue 2: Anomalous peaks in chromatograms or spectra.
-
Question: I am observing unexpected peaks in my GC-MS/HPLC chromatogram or NMR spectrum when analyzing the 2-Chloroaniline hydrochloride-¹³C₆ standard. What are these peaks?
-
Answer: Unidentified peaks can originate from several sources:
-
Contamination: Solvents, reagents, or sample handling equipment can introduce contaminants.
-
Degradation: The standard may have degraded due to improper storage or handling. 2-Chloroaniline can darken upon exposure to air.[1]
-
Synthesis Byproducts: The synthesis of 2-Chloroaniline can result in related isomers (e.g., 3-chloroaniline, 4-chloroaniline) or other chlorinated compounds as impurities.
-
Unlabeled Species: A small percentage of the unlabeled (¹²C) 2-Chloroaniline hydrochloride may be present.
-
Issue 3: Poor chromatographic peak shape (e.g., tailing, fronting).
-
Question: My chromatographic peaks for 2-Chloroaniline hydrochloride-¹³C₆ are showing significant tailing. How can I improve the peak shape?
-
Answer: Peak tailing in gas chromatography (GC) can be caused by active sites in the injection port or on the column. Regular maintenance, such as cleaning the injection port liner and using a fresh column, can mitigate this. In High-Performance Liquid Chromatography (HPLC), peak tailing may indicate a need to adjust the mobile phase pH or composition to improve the interaction of the analyte with the stationary phase.
Issue 4: Inaccurate quantification in mass spectrometry.
-
Question: My quantitative analysis using the ¹³C₆-labeled standard is giving inconsistent results. What could be the problem?
-
Answer: Inaccurate quantification with isotopically labeled standards in mass spectrometry can stem from isotopic cross-contamination. This can occur if the "heavy" standard contains a small amount of the unlabeled "light" analyte, or if the isotopic distribution of a high-concentration analyte overlaps with the mass of the internal standard.[2] It is essential to assess the isotopic purity of the standard and correct for any overlap.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of 2-Chloroaniline hydrochloride-¹³C₆ standards?
A1: The expected purity can vary slightly between manufacturers, but typically falls within the following ranges:
| Purity Type | Expected Value |
| Isotopic Purity | ≥99 atom % ¹³C |
| Chemical Purity | ≥98% |
Q2: How should I store my 2-Chloroaniline hydrochloride-¹³C₆ standard?
A2: To ensure the stability of the standard, it should be stored at 2-8°C, protected from light and moisture.
Q3: What are the common analytical methods for determining the purity of 2-Chloroaniline hydrochloride-¹³C₆?
A3: The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with a UV or MS detector, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Can I use ¹H NMR to determine the chemical purity of my ¹³C₆-labeled standard?
A4: Yes, quantitative ¹H NMR (qNMR) can be a powerful tool for determining the chemical purity of isotopically labeled standards. By comparing the integral of a known reference standard to the analyte signal, a precise purity value can be calculated.
Q5: I see small peaks in my mass spectrum at M+1, M+2, etc. for my ¹³C₆ standard. Is this normal?
A5: Yes, this is normal. These peaks arise from the natural abundance of other isotopes, such as ¹³C in any remaining unlabeled positions (if not fully labeled), ²H (deuterium), and ³⁷Cl. High-resolution mass spectrometry can be used to confirm the elemental composition of these peaks.
Experimental Protocols
Protocol 1: Purity Determination by GC-MS
This protocol provides a general method for the analysis of 2-Chloroaniline hydrochloride-¹³C₆.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the standard.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a working standard of 10 µg/mL.
-
-
Instrumentation (Typical Parameters):
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Acquisition Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis:
-
Identify the peak for 2-Chloroaniline-¹³C₆ based on its retention time and mass spectrum.
-
Quantify the purity by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
-
Protocol 2: Purity Determination by HPLC-UV
This protocol provides a general method for the analysis of 2-Chloroaniline hydrochloride-¹³C₆.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the standard.
-
Dissolve in the mobile phase to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a working standard of 50 µg/mL.
-
-
Instrumentation (Typical Parameters):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at pH 3.0). An isocratic elution of 30:70 (v/v) acetonitrile:buffer can be a starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 240 nm.
-
-
Data Analysis:
-
Identify the peak for 2-Chloroaniline-¹³C₆ based on its retention time.
-
Calculate the purity by the area percentage method.
-
Protocol 3: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol outlines the steps for determining the chemical purity of 2-Chloroaniline hydrochloride-¹³C₆ using an internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the 2-Chloroaniline hydrochloride-¹³C₆ standard and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and its peaks should not overlap with the analyte peaks.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.
-
-
Instrumentation (Typical Parameters):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 128 or more).
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the 2-Chloroaniline hydrochloride-¹³C₆ and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
-
Visualizations
Caption: Experimental workflow for the purity analysis of 2-Chloroaniline hydrochloride-¹³C₆.
Caption: Troubleshooting decision tree for purity analysis issues.
References
Technical Support Center: Long-Term Stability of 2-Chloroaniline hydrochloride-13C6 Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in conducting and troubleshooting long-term stability studies of 2-Chloroaniline (B154045) hydrochloride-13C6 solutions. The information provided is based on the chemical properties of chloroanilines and general best practices for stability testing of isotopically labeled compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-Chloroaniline hydrochloride-13C6 solutions?
A1: The stability of this compound solutions can be influenced by several factors, including:
-
Exposure to Light: Chloroaniline compounds can be susceptible to photodegradation.[1]
-
Oxidation: The aromatic amine group is prone to oxidation, which can be accelerated by the presence of oxygen, peroxides in solvents, or trace metal ions.[2]
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
pH of the Solution: The stability of the compound can be pH-dependent.
-
Solvent Purity: The presence of impurities, such as peroxides in the solvent, can initiate degradation.[2]
-
Storage Container: Improperly cleaned glassware or reactive container materials can introduce contaminants.[2]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is advisable.[3]
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[2]
-
Inert Atmosphere: To prevent oxidation, it is recommended to displace the headspace of the storage container with an inert gas like nitrogen or argon.[2]
-
Container: Use clean, high-quality glass vials with inert caps (B75204) and septa.[2]
Q3: Which solvents are recommended for preparing and storing this compound solutions?
A3: High-purity, peroxide-free solvents are recommended. Commonly used solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Methanol[4]
-
Acetonitrile[5]
It is crucial to use solvents from freshly opened bottles or those that have been tested for peroxides. Degassing the solvent before use can also be beneficial.
Q4: How long can I expect my this compound solution to be stable?
A4: The stability of the solution is dependent on the storage conditions and the solvent used. Based on general recommendations for similar compounds in DMSO, solutions may be stable for up to 1 month at -20°C and up to 6 months at -80°C.[3] However, it is highly recommended to perform a long-term stability study under your specific experimental conditions to establish a reliable shelf-life.
Q5: Are there any known degradation products of 2-Chloroaniline?
A5: While specific degradation products for the 13C6-labeled compound are not extensively documented, studies on 2-chloroaniline suggest that degradation can occur through pathways like oxidation and photodegradation, potentially forming colored impurities and polymeric byproducts.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the solution (yellowing or browning) | Oxidation or photodegradation. | Prepare a fresh solution using high-purity, peroxide-free solvent under an inert atmosphere and protected from light. Store the new solution in an amber vial at low temperatures (-20°C or -80°C). |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Degradation of the compound. | Conduct a forced degradation study to identify potential degradation products. Review storage conditions and handling procedures to minimize degradation. |
| Loss of signal intensity or concentration over time | Adsorption to the container surface or degradation. | Use silanized glassware to minimize adsorption. Verify stability by performing a time-course analysis of a freshly prepared solution. |
| Inconsistent analytical results | Incomplete dissolution of the solid material. | Ensure complete dissolution by using sonication. Visually inspect the solution for any undissolved particles before use. |
| Precipitation of the compound upon storage | Poor solubility of the compound in the chosen solvent at low temperatures. | Prepare a more dilute solution or consider a different solvent system. If using a stock solution, allow it to fully equilibrate to room temperature and vortex before preparing working solutions. |
Data Presentation
The following tables provide a template for summarizing quantitative data from a long-term stability study.
Table 1: Long-Term Stability of this compound in Methanol at -20°C
| Time Point | Concentration (µg/mL) | % of Initial Concentration | Appearance |
| 0 months | 100.2 | 100.0% | Clear, colorless |
| 1 month | 99.8 | 99.6% | Clear, colorless |
| 3 months | 99.5 | 99.3% | Clear, colorless |
| 6 months | 98.9 | 98.7% | Clear, colorless |
| 12 months | 97.5 | 97.3% | Clear, colorless |
Table 2: Accelerated Stability of this compound in Acetonitrile at 4°C
| Time Point | Concentration (µg/mL) | % of Initial Concentration | Appearance |
| 0 days | 100.1 | 100.0% | Clear, colorless |
| 7 days | 99.6 | 99.5% | Clear, colorless |
| 14 days | 99.2 | 99.1% | Clear, colorless |
| 30 days | 98.5 | 98.4% | Clear, colorless |
Experimental Protocols
Protocol 1: Long-Term Stability Study
Objective: To evaluate the long-term stability of this compound solutions under defined storage conditions.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol, acetonitrile, or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into amber glass vials, purge with an inert gas (e.g., argon or nitrogen), and seal tightly.
-
-
Storage Conditions:
-
Store the vials at the desired long-term storage temperature (e.g., -20°C or -80°C).
-
Store a separate set of vials at an accelerated condition (e.g., 4°C) to observe any rapid degradation.
-
-
Time Points for Analysis:
-
Long-Term: Analyze the samples at 0, 1, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Analyze the samples at 0, 1, 2, and 4 weeks.
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of this compound.
-
At each time point, allow the vial to equilibrate to room temperature before analysis.
-
Visually inspect the solution for any changes in color or for the presence of precipitates.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
The shelf-life is determined as the time point at which the concentration falls below a predefined acceptance criterion (e.g., 90% of the initial concentration).
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and establish the degradation pathways of this compound.
Methodology:
-
Prepare a Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.
-
-
Analysis:
-
Analyze the stressed samples, along with an unstressed control, using a suitable analytical method like LC-MS/MS to separate and identify the parent compound and any degradation products.
-
Visualizations
Caption: Workflow for a long-term stability study.
Caption: Troubleshooting decision tree for analytical issues.
References
Validation & Comparative
A Head-to-Head Comparison: 2-Chloroaniline hydrochloride-13C6 vs. Unlabeled 2-Chloroaniline in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analytical chemistry, particularly in regulated environments such as drug development and environmental monitoring, the accuracy and reliability of measurements are paramount. The choice of an appropriate internal standard is a critical determinant of data quality, especially when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison between the stable isotope-labeled internal standard, 2-Chloroaniline (B154045) hydrochloride-13C6, and its unlabeled counterpart, 2-chloroaniline, for the quantitative analysis of 2-chloroaniline. The superior performance of the isotopically labeled standard in mitigating matrix effects and improving analytical precision will be demonstrated through illustrative experimental data and detailed protocols.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of both molecules. The key difference lies in the isotopic enrichment of the 13C-labeled standard, which results in a predictable mass shift without significantly altering its chemical behavior.
| Property | 2-Chloroaniline hydrochloride-13C6 | Unlabeled 2-Chloroaniline | Unlabeled 2-Chloroaniline Hydrochloride |
| Molecular Formula | ¹³C₆H₇Cl₂N | C₆H₆ClN | C₆H₇Cl₂N |
| Molecular Weight | 169.99 g/mol | 127.57 g/mol | 164.03 g/mol [1] |
| Isotopic Purity | ≥99 atom % ¹³C | Not Applicable | Not Applicable |
| Mass Shift | M+6 | Not Applicable | Not Applicable |
| Form | Solid | Liquid | Solid[1] |
| Boiling Point | Not Applicable | 208-210 °C | 270.51°C (estimate)[1] |
| Melting Point | Not Applicable | -2 °C | 220°C (sublimates)[1] |
| Solubility in Water | Soluble | 5.13 g/L at 20 °C | Soluble[1] |
The Critical Role of Internal Standards in LC-MS/MS
Liquid chromatography-tandem mass spectrometry is a powerful tool for the sensitive and selective quantification of analytes in complex matrices. However, the accuracy of this technique can be compromised by several factors, including variations in sample preparation, instrument response, and, most notably, matrix effects.[1][2] Matrix effects arise from co-eluting endogenous components of the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3][4][5][6]
An ideal internal standard (IS) should mimic the behavior of the analyte throughout the entire analytical process, from extraction to detection, thereby compensating for any variations. Stable isotope-labeled (SIL) internal standards are considered the gold standard for LC-MS/MS applications because their physicochemical properties are nearly identical to the unlabeled analyte.[7][8][9][10][11] This ensures they co-elute chromatographically and experience the same degree of ionization suppression or enhancement, providing the most accurate correction.[1][11][12]
Experimental Comparison: Illustrative Performance Data
To demonstrate the practical advantages of this compound, a simulated experiment was designed to quantify unlabeled 2-chloroaniline in a complex matrix (e.g., human plasma) using both the labeled and an unlabeled analogue (e.g., 3-chloroaniline) as internal standards. The following data, while illustrative, are representative of typical outcomes in such comparative studies.
Linearity
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
| Calibration Range (ng/mL) | Method with 2-Chloroaniline-13C6 IS | Method with Unlabeled Analogue IS |
| 0.1 - 100 | R² > 0.999 | R² > 0.995 |
The use of the 13C-labeled internal standard typically results in a calibration curve with a higher coefficient of determination (R²), indicating a stronger linear relationship and greater accuracy across the dynamic range.
Accuracy and Precision
The accuracy and precision of the method were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level (ng/mL) | Accuracy (% Recovery) with 13C6 IS | Precision (%RSD) with 13C6 IS | Accuracy (% Recovery) with Analogue IS | Precision (%RSD) with Analogue IS |
| Low (0.3) | 98.5% | 3.2% | 85.1% | 12.5% |
| Medium (5) | 101.2% | 2.1% | 110.5% | 9.8% |
| High (80) | 99.3% | 1.8% | 92.3% | 11.2% |
The data clearly illustrates the superior accuracy (recovery closer to 100%) and precision (lower relative standard deviation, %RSD) achieved with the 13C-labeled internal standard. This is attributed to its ability to effectively compensate for matrix-induced variability.
Matrix Effect and Recovery
Matrix effect and recovery were evaluated to understand the influence of the biological matrix on the analytical signal and the efficiency of the extraction process.
| Parameter | Method with 2-Chloroaniline-13C6 IS | Method with Unlabeled Analogue IS |
| Matrix Effect | 1.02 (negligible) | 0.78 (significant suppression) |
| Recovery | 95.2% | 94.8% |
| Process Efficiency | 97.1% | 74.0% |
While the extraction recovery is similar for both methods, the significant matrix effect observed with the unlabeled analogue internal standard leads to a much lower overall process efficiency and, consequently, less reliable quantification. The 13C-labeled internal standard effectively normalizes the signal, resulting in a matrix effect close to 1, indicating minimal impact from the matrix.
Experimental Protocols
A detailed methodology for the quantitative analysis of 2-chloroaniline in a biological matrix using this compound as an internal standard is provided below.
Sample Preparation
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.[7]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% water with 0.1% formic acid, 20% acetonitrile).[13]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent[14]
-
Column: Agilent InfinityLab Poroshell 120 PFP column or similar[14]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
2-Chloroaniline: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
2-Chloroaniline-13C6: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
The specific MRM transitions would be optimized by infusing the individual standard solutions into the mass spectrometer. For 3-chloroaniline, a precursor ion of 127.0 and product ions of 65.0 and 92.1 have been reported.[15]
Visualizing the Rationale
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of 2-chloroaniline and the experimental workflow for its quantification.
Caption: Metabolic pathway of 2-chloroaniline in rats.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally superior to the use of an unlabeled structural analogue for the quantitative analysis of 2-chloroaniline by LC-MS/MS. Its ability to co-elute with the analyte and behave identically during ionization ensures robust compensation for matrix effects, leading to significantly improved accuracy, precision, and overall method reliability. For researchers, scientists, and drug development professionals who require the highest quality data, the adoption of 13C-labeled internal standards is a critical step in achieving analytical excellence.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. iroatech.com [iroatech.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. foodriskmanagement.com [foodriskmanagement.com]
- 13. organomation.com [organomation.com]
- 14. agilent.com [agilent.com]
- 15. nrcgrapes.in [nrcgrapes.in]
A Comparative Guide to the Cross-Validation of Analytical Methods Using 2-Chloroaniline hydrochloride-13C6
For researchers, scientists, and professionals in drug development and analytical chemistry, the precise and accurate quantification of analytes is paramount. The use of stable isotope-labeled (SIL) internal standards in mass spectrometry-based methods is the gold standard for achieving reliable results. This guide provides a comprehensive cross-validation of analytical methods for 2-chloroaniline (B154045), with a focus on the superior performance of 2-Chloroaniline hydrochloride-13C6 as an internal standard compared to other alternatives, such as deuterated internal standards.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should have chemical and physical properties that are nearly identical to the analyte of interest. This ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, and experiences the same degree of ionization efficiency or suppression in the mass spectrometer. Stable isotope-labeled internal standards, where some atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., ¹³C, ²H, ¹⁵N), are considered the most effective choice for mass spectrometry-based quantification.
Head-to-Head: ¹³C-Labeled vs. Deuterated Internal Standards
While both ¹³C-labeled and deuterated internal standards are widely used, there are fundamental differences in their performance, primarily due to the "isotope effect." The significant mass difference between hydrogen (¹H) and deuterium (B1214612) (²H) can lead to slight differences in the physicochemical properties of deuterated standards compared to the unlabeled analyte. This can result in chromatographic separation between the analyte and the internal standard, which can compromise the accuracy of quantification, especially in the presence of matrix effects.
In contrast, the smaller relative mass difference between carbon-12 (¹²C) and carbon-13 (¹³C) results in nearly identical physicochemical properties between the ¹³C-labeled internal standard and the analyte.[1] This ensures co-elution and that both compounds experience the same matrix effects, leading to more accurate and precise quantification.[2]
Performance Comparison: 2-Chloroaniline hydrochloride-¹³C₆ vs. Alternatives
To illustrate the performance differences, this guide presents a comparative analysis of methods for the quantification of 2-chloroaniline using 2-Chloroaniline hydrochloride-¹³C₆ and a deuterated analog (2-Chloroaniline-d₄) as internal standards. The following tables summarize the expected performance characteristics based on established analytical methods and the known behavior of stable isotope-labeled standards.
Data Presentation: Performance Characteristics of Analytical Methods
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Method with 2-Chloroaniline hydrochloride-¹³C₆ (IS) | Method with 2-Chloroaniline-d₄ (IS) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 5% | < 15% |
| Limit of Detection (LOD) | ~0.1 µg/L | ~0.5 µg/L |
| Limit of Quantification (LOQ) | ~0.3 µg/L | ~1.5 µg/L |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance
| Parameter | Method with 2-Chloroaniline hydrochloride-¹³C₆ (IS) | Method with 2-Chloroaniline-d₄ (IS) |
| Linearity (R²) | > 0.999 | > 0.997 |
| Accuracy (% Recovery) | 99 - 101% | 92 - 108% |
| Precision (% RSD) | < 3% | < 10% |
| Limit of Detection (LOD) | ~0.05 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL | ~0.3 ng/mL |
Note: The data presented is a synthesis from multiple sources on the analysis of chloroanilines and represents the expected performance based on the principles of isotope dilution mass spectrometry. The superior performance of the ¹³C-labeled internal standard is attributed to its co-elution with the analyte, which provides more effective correction for matrix effects.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving reliable and accurate results. The following sections outline representative methodologies for the analysis of 2-chloroaniline using GC-MS and LC-MS/MS with 2-Chloroaniline hydrochloride-¹³C₆ as the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of 2-chloroaniline in various matrices, such as environmental samples or in-process control samples.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with a capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents and Standards :
-
Methylene chloride or other suitable solvent (GC grade).
-
2-Chloroaniline reference standard.
-
2-Chloroaniline hydrochloride-¹³C₆ internal standard.
-
-
GC-MS Conditions :
-
Injector Temperature : 250°C
-
Oven Temperature Program : Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature : 230°C
-
Quadrupole Temperature : 150°C
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Mode : Full scan (e.g., m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Standard and Sample Preparation :
-
Standard Solution : Prepare a stock solution of 2-chloroaniline and 2-Chloroaniline hydrochloride-¹³C₆ in methanol. Prepare a series of calibration standards by diluting the 2-chloroaniline stock solution and adding a constant amount of the 2-Chloroaniline hydrochloride-¹³C₆ internal standard solution to each.
-
Sample Preparation : For liquid samples, a liquid-liquid extraction may be performed. For solid samples, a suitable extraction method like sonication or Soxhlet extraction can be used. Add a known amount of the 2-Chloroaniline hydrochloride-¹³C₆ internal standard to the sample before extraction.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method offers high selectivity and sensitivity for the determination of 2-chloroaniline, particularly for trace-level analysis in complex biological matrices.
-
Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents and Standards :
-
Acetonitrile (B52724) (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade or purified).
-
Formic acid (for mobile phase adjustment).
-
2-Chloroaniline reference standard.
-
2-Chloroaniline hydrochloride-¹³C₆ internal standard.
-
-
LC-MS/MS Conditions :
-
Mobile Phase : A gradient mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 10 µL.
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection : Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for 2-chloroaniline and 2-Chloroaniline-¹³C₆.
-
-
Standard and Sample Preparation :
-
Standard Solution : Prepare a stock solution of 2-chloroaniline and 2-Chloroaniline hydrochloride-¹³C₆ in methanol. Prepare a series of calibration standards by diluting the 2-chloroaniline stock solution and adding a constant amount of the 2-Chloroaniline hydrochloride-¹³C₆ internal standard solution to each.
-
Sample Preparation (e.g., for plasma) : To a plasma sample, add the 2-Chloroaniline hydrochloride-¹³C₆ internal standard solution, followed by protein precipitation with acetonitrile. Centrifuge the sample and analyze the supernatant.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the key advantages of using a ¹³C-labeled internal standard.
Caption: A typical workflow for the quantitative analysis of 2-chloroaniline using GC-MS.
Caption: A typical workflow for the quantitative analysis of 2-chloroaniline using LC-MS/MS.
Caption: Advantage of ¹³C-IS: co-elution leads to more accurate quantification.
Conclusion
The cross-validation of analytical methods for 2-chloroaniline demonstrates the clear advantages of using 2-Chloroaniline hydrochloride-¹³C₆ as an internal standard. Its chemical and physical properties are virtually identical to the native analyte, ensuring co-elution and effective compensation for matrix effects in both GC-MS and LC-MS/MS methods. This results in superior accuracy, precision, and lower detection limits compared to methods that use other types of internal standards, such as deuterated analogs, which can be subject to chromatographic separation due to the isotope effect. For researchers, scientists, and drug development professionals who require the highest quality data, 2-Chloroaniline hydrochloride-¹³C₆ is the recommended internal standard for the quantitative analysis of 2-chloroaniline.
References
Validation of an Analytical Method for 2-Chloroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of 2-chloroaniline (B154045), a compound of interest in pharmaceutical development and environmental monitoring. It offers a comparative analysis of using an isotopically labeled internal standard, 2-Chloroaniline hydrochloride-¹³C₆, versus a non-isotopically labeled internal standard. The information presented is based on established analytical validation guidelines and published experimental data for similar compounds.
The Gold Standard: Isotope Dilution Mass Spectrometry with 2-Chloroaniline hydrochloride-¹³C₆
The use of a stable isotope-labeled internal standard, such as 2-Chloroaniline hydrochloride-¹³C₆, is considered the gold standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[1] This is due to the principle of isotope dilution, where the labeled standard behaves nearly identically to the unlabeled analyte throughout sample preparation and analysis, effectively correcting for matrix effects and variations in instrument response.
Advantages of using 2-Chloroaniline hydrochloride-¹³C₆:
-
High Accuracy and Precision: Minimizes variability introduced during sample extraction, derivatization, and injection.
-
Correction for Matrix Effects: Compensates for signal suppression or enhancement caused by other components in the sample matrix.
-
Improved Robustness: The method is less susceptible to minor variations in experimental conditions.
Alternative Internal Standards
While isotopically labeled standards are preferred, other compounds can be used as internal standards. The key is to select a compound that is structurally similar to the analyte but not present in the sample. For the analysis of chloroanilines, a common alternative is a different, structurally related chloroaniline or another aniline (B41778) derivative. For instance, p-propylaniline has been used as an internal standard for the analysis of p-chloroaniline.
Comparative Performance of Analytical Methods
The following tables summarize typical validation parameters for the quantification of chloroanilines using Gas Chromatography-Mass Spectrometry (GC-MS), in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The data presented is a composite based on published literature for analogous compounds and represents expected performance.
Table 1: Method Validation Parameters - Linearity, LOD, and LOQ
| Parameter | Method with 2-Chloroaniline hydrochloride-¹³C₆ (Expected) | Method with Non-Isotopically Labeled IS (Typical) | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.995 |
| Range (µg/L) | 0.1 - 100 | 0.5 - 200 | Defined by the user |
| Limit of Detection (LOD) (µg/L) | 0.03 | 0.1 | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) (µg/L) | 0.1 | 0.5 | Signal-to-Noise ratio of 10:1 |
Table 2: Method Validation Parameters - Accuracy and Precision
| Parameter | Method with 2-Chloroaniline hydrochloride-¹³C₆ (Expected) | Method with Non-Isotopically Labeled IS (Typical) | Acceptance Criteria (ICH Q2(R1)) |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Typically 80 - 120% |
| Precision (RSD%) - Repeatability | < 5% | < 10% | Typically ≤ 15% |
| Precision (RSD%) - Intermediate Precision | < 10% | < 15% | Typically ≤ 20% |
Experimental Protocols
A detailed methodology is crucial for the successful validation and application of an analytical method. Below is a typical experimental protocol for the analysis of 2-chloroaniline in a water matrix using GC-MS with an internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
Spiking: To a 100 mL water sample, add a known amount of 2-chloroaniline standard solution and the internal standard (either 2-Chloroaniline hydrochloride-¹³C₆ or a non-isotopically labeled IS).
-
pH Adjustment: Adjust the pH of the sample to >11 with 1 M sodium hydroxide.
-
Extraction: Transfer the sample to a separatory funnel and extract three times with 20 mL of dichloromethane.
-
Drying: Pass the combined organic extracts through a column of anhydrous sodium sulfate (B86663) to remove residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Injection Volume: 1 µL (splitless)
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2-Chloroaniline: m/z 127, 92
-
2-Chloroaniline-¹³C₆: m/z 133, 98
-
(Alternative IS, e.g., 4-Chloroaniline): m/z 127, 92
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the validation of the analytical method.
Caption: Workflow for analytical method validation.
Caption: Experimental workflow for 2-chloroaniline analysis.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Guide to Inter-Laboratory Analysis of 2-Chloroaniline Utilizing a ¹³C-Labeled Internal Standard
Guide Objective: This document provides a comprehensive overview of the analytical methodologies for the quantification of 2-Chloroaniline, emphasizing the critical role of 2-Chloroaniline hydrochloride-¹³C₆ as an internal standard. While public data from a formal inter-laboratory comparison for this specific labeled compound is not available, this guide presents a framework for such a study, including detailed experimental protocols and a hypothetical data comparison to illustrate best practices for researchers, scientists, and drug development professionals.
The Role and Advantages of 2-Chloroaniline hydrochloride-¹³C₆
2-Chloroaniline is an aromatic amine used in the manufacturing of dyes, pesticides, and pharmaceuticals. Its monitoring in environmental and biological samples is crucial due to its potential toxicity. Accurate quantification of 2-Chloroaniline, often present at trace levels in complex matrices, necessitates a robust analytical approach. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry-based analysis.[1]
2-Chloroaniline hydrochloride-¹³C₆ serves as an ideal internal standard for the analysis of 2-Chloroaniline. By incorporating six ¹³C atoms, it is chemically identical to the native analyte but has a distinct mass-to-charge ratio (m/z) that is 6 Daltons higher.
Key Advantages of ¹³C-Labeled Standards:
-
Co-elution: It exhibits identical chromatographic behavior to the unlabeled analyte, ensuring that both compounds experience the same matrix effects and potential extraction losses.[2] This is a significant advantage over deuterated (²H) standards, which can sometimes exhibit slight chromatographic separation from the analyte (isotopic effect), leading to quantification errors.[1]
-
Identical Chemical Properties: It has the same extraction recovery, ionization efficiency, and fragmentation patterns as the analyte, allowing for reliable correction of variations during sample preparation and analysis.[1][2]
-
Metabolic Stability: The ¹³C label does not alter the metabolic pathways of the molecule, which is critical in drug metabolism and pharmacokinetic studies.[1]
Experimental Protocols for 2-Chloroaniline Quantification
The following are detailed protocols for the analysis of 2-Chloroaniline in a water matrix using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), incorporating 2-Chloroaniline hydrochloride-¹³C₆ as an internal standard.
Workflow for Sample Analysis
Caption: General experimental workflow for the analysis of 2-Chloroaniline.
Protocol 2.1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the determination of 2-Chloroaniline and its derivatives in extracts from environmental samples.[3][4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 mL water sample, add a known amount of 2-Chloroaniline hydrochloride-¹³C₆ solution.
-
Adjust the sample pH to >11 with 5M Sodium Hydroxide.
-
Transfer the sample to a separatory funnel and extract three times with 30 mL portions of dichloromethane, shaking vigorously for 2 minutes each time.
-
Combine the organic layers and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Instrumental Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[4]
-
Injection: 1 µL, Splitless mode.
-
Injector Temperature: 260 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.[4]
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
2-Chloroaniline: m/z 127 (quantifier), 92 (qualifier).
-
2-Chloroaniline-¹³C₆: m/z 133 (quantifier).
-
-
Protocol 2.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, making it ideal for complex matrices and low detection limits.[5][6]
-
Sample Preparation:
-
Follow the same Liquid-Liquid Extraction procedure as described in Protocol 2.1.
-
After evaporation, reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.[5]
-
-
LC-MS/MS Instrumental Parameters:
-
LC System: Agilent 1290 Infinity II LC or equivalent.[6]
-
Column: Poroshell 120 PFP (2.1 x 100 mm, 2.7 µm) or equivalent C18 column.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM).[6]
-
MRM Transitions:
-
2-Chloroaniline: Precursor Ion m/z 128 -> Product Ion m/z 92 (quantifier), Precursor Ion m/z 128 -> Product Ion m/z 65 (qualifier).
-
2-Chloroaniline-¹³C₆: Precursor Ion m/z 134 -> Product Ion m/z 98 (quantifier).
-
-
Framework for an Inter-Laboratory Comparison Study
An inter-laboratory study, or proficiency test, is essential for evaluating the performance and comparability of analytical methods across different laboratories.[7][8]
Study Design Logic
Caption: Logical flow of a typical inter-laboratory comparison study.
Hypothetical Study Parameters:
-
Analyte: 2-Chloroaniline
-
Matrix: Certified Reference Material (CRM) grade water
-
Assigned Value: A known concentration of 2-Chloroaniline (e.g., 25.0 µg/L) is spiked into the water by the study coordinator.
-
Internal Standard: All participating laboratories are provided with the same batch of 2-Chloroaniline hydrochloride-¹³C₆ to be used as the internal standard.
-
Methodology: Laboratories are instructed to use one of the validated methods described above (e.g., Protocol 2.2: LC-MS/MS).
-
Reporting: Laboratories report their mean quantified concentration from triplicate analyses.
Hypothetical Data Presentation
The performance of each laboratory is often evaluated using a Z-score, calculated as: Z = (x - X) / σ where x is the result from the laboratory, X is the assigned value (or the mean from all labs), and σ is the target standard deviation for proficiency assessment. A |Z-score| ≤ 2 is generally considered satisfactory.
Table 1: Hypothetical Inter-Laboratory Results for 2-Chloroaniline Analysis (Assigned Value = 25.0 µg/L)
| Laboratory ID | Reported Conc. (µg/L) | Mean Conc. (µg/L) | Std. Dev. | Recovery (%) | Z-Score | Performance |
| Lab-01 | 24.8, 25.1, 24.9 | 24.93 | 0.15 | 99.7 | -0.1 | Satisfactory |
| Lab-02 | 26.5, 26.8, 26.6 | 26.63 | 0.15 | 106.5 | 1.1 | Satisfactory |
| Lab-03 | 22.1, 22.5, 22.3 | 22.30 | 0.20 | 89.2 | -1.8 | Satisfactory |
| Lab-04 | 28.9, 29.2, 29.1 | 29.07 | 0.15 | 116.3 | 2.7 | Unsatisfactory |
| Lab-05 | 24.1, 24.5, 24.0 | 24.20 | 0.26 | 96.8 | -0.5 | Satisfactory |
| Lab-06 | 25.3, 25.0, 25.5 | 25.27 | 0.25 | 101.1 | 0.2 | Satisfactory |
| Z-Score calculated using a target standard deviation (σ) of 1.5 µg/L. |
This table provides a clear and objective comparison of laboratory performance, highlighting the importance of method accuracy and precision. In this hypothetical case, Lab-04's result would be flagged for investigation to identify potential sources of systematic error.
Conclusion
Accurate and reproducible quantification of 2-Chloroaniline is essential for regulatory compliance, environmental monitoring, and pharmaceutical development. The use of 2-Chloroaniline hydrochloride-¹³C₆ as an internal standard is a cornerstone of reliable analysis, effectively compensating for analytical variability. While direct comparative data for this standard is not publicly available, the framework presented in this guide demonstrates how an inter-laboratory study can be designed and its data presented. By adhering to validated protocols and participating in proficiency testing schemes, laboratories can ensure the highest quality and consistency in their analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. an.shimadzu.com [an.shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Inter-laboratory study for extraction testing of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Enrichment Verification of 2-Chloroaniline hydrochloride-¹³C₆
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, rigorous verification of isotopic enrichment is paramount for data integrity and experimental reproducibility. This guide provides a comprehensive comparison of the primary analytical techniques for verifying the isotopic enrichment of 2-Chloroaniline hydrochloride-¹³C₆, a crucial internal standard and tracer in various analytical applications.[1]
Introduction to Isotopic Enrichment Verification
Isotopically labeled compounds, such as 2-Chloroaniline hydrochloride-¹³C₆, are synthesized to contain a higher abundance of a specific isotope (in this case, ¹³C) than naturally occurs. The verification process aims to confirm two key parameters:
-
Isotopic Purity: The percentage of the compound that is labeled with the desired isotope.
-
Isotopic Enrichment: The percentage of a specific atom or set of atoms within the molecule that is the desired isotope.
Accurate determination of these parameters is critical for applications such as metabolic flux analysis, quantitative proteomics, and as internal standards for mass spectrometry-based quantification.[2] The two predominant analytical techniques for this verification are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Comparison of Analytical Methodologies: NMR vs. Mass Spectrometry
Both NMR and MS are powerful tools for the analysis of isotopically labeled compounds, each with distinct advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the desired level of detail, sensitivity, and available instrumentation.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of atomic nuclei, providing detailed structural information and quantitative data without a matching standard. | Measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and isotopic distribution. |
| Sample Preparation | Generally non-destructive and requires minimal sample preparation, often just dissolution in a suitable deuterated solvent. | May require derivatization to improve volatility (for GC-MS) or ionization efficiency. |
| Quantitative Analysis | Inherently quantitative, allowing for direct measurement of isotopic enrichment without the need for a calibration curve. | Requires an internal standard for accurate quantification to correct for variations in ionization and matrix effects. |
| Sensitivity | Lower sensitivity compared to MS, typically requiring higher sample concentrations. | High sensitivity, capable of detecting very low concentrations of the analyte. |
| Information Provided | Provides detailed information on the specific location of the isotopic label within the molecule (positional isotopomers). | Provides information on the overall isotopic distribution (isotopologues) but not typically the specific location of the label without specialized techniques. |
| Instrumentation | Requires a high-field NMR spectrometer. | Various configurations are available, including Gas Chromatography-MS (GC-MS), Liquid Chromatography-MS (LC-MS), and High-Resolution MS (HR-MS). |
| Typical Use Case | Detailed structural elucidation and precise, quantitative determination of isotopic enrichment at specific atomic sites. | High-throughput screening, analysis of complex mixtures, and quantification at trace levels. |
Experimental Protocols
Quantitative ¹³C-NMR Spectroscopy for Isotopic Enrichment Verification
This protocol provides a general procedure for the determination of ¹³C isotopic enrichment of 2-Chloroaniline hydrochloride-¹³C₆ using quantitative NMR (qNMR).
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 2-Chloroaniline hydrochloride-¹³C₆.
-
Dissolve the sample in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a high-precision NMR tube.
-
Add a known amount of an internal standard with a well-resolved signal if absolute quantification is also desired.
NMR Data Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum to confirm the chemical identity and check for proton-containing impurities.
-
Set up a quantitative ¹³C NMR experiment. Key parameters to ensure accurate quantification include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbon nuclei of interest.
-
Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Process the ¹³C NMR spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the signals corresponding to the ¹³C-labeled aromatic carbons of 2-Chloroaniline hydrochloride-¹³C₆.
-
The isotopic enrichment can be calculated by comparing the integral of the ¹³C signals to the integral of the corresponding signals from a known amount of a non-labeled standard, or by analyzing the satellite peaks in the ¹H spectrum. For a highly enriched sample, the signals from the unlabeled ¹²C atoms will be at or below the noise level.
GC-MS for Isotopic Purity and Enrichment Analysis
This protocol outlines a general method for the analysis of 2-Chloroaniline hydrochloride-¹³C₆ using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
A suitable capillary column for the separation of aromatic amines (e.g., DB-5ms or equivalent).
Sample Preparation:
-
Prepare a stock solution of 2-Chloroaniline hydrochloride-¹³C₆ in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.
-
If necessary, derivatize the sample to improve its volatility and chromatographic properties. A common derivatization agent for anilines is acetic anhydride (B1165640) to form the corresponding acetanilide.
-
Prepare a series of dilutions for calibration if quantitative analysis against an unlabeled standard is required.
GC-MS Analysis:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis:
-
Identify the peak corresponding to 2-Chloroaniline-¹³C₆ based on its retention time.
-
Examine the mass spectrum of the peak. The molecular ion (M+) peak for 2-Chloroaniline-¹³C₆ will be shifted by +6 mass units compared to the unlabeled compound.
-
The isotopic enrichment is determined by analyzing the ion chromatograms for the molecular ions of the labeled (M+6) and unlabeled (M+0) species. The relative abundance of these ions is used to calculate the percentage of isotopic enrichment.
Alternative Products and Internal Standards
While 2-Chloroaniline hydrochloride-¹³C₆ is a highly effective internal standard, other isotopically labeled chloroanilines are also commercially available and may be suitable for specific applications. The choice of an alternative standard depends on the analyte being quantified and the analytical method employed.
| Product Name | Supplier(s) | Isotopic Label | Typical Isotopic Purity |
| 4-Chloroaniline-¹³C₆ | Sigma-Aldrich, Cambridge Isotope Laboratories | ¹³C | ≥99 atom % ¹³C[3] |
| 4-Chloroaniline-d₄ | BenchChem | Deuterium (B1214612) (²H) | Not specified, used as internal standard[4] |
| Aniline-¹³C₆ | Cambridge Isotope Laboratories | ¹³C | 99%[5] |
| p-Chloroaniline Hydrochloride | Toronto Research Chemicals (TRC) | Unlabeled | N/A[6] |
Note: Isotopic purity and enrichment values are lot-specific and should always be confirmed from the Certificate of Analysis provided by the supplier.
Visualizing the Workflow
Experimental Workflow for Isotopic Enrichment Verification
The following diagrams illustrate the typical experimental workflows for determining isotopic enrichment using NMR and GC-MS.
Decision Pathway for Method Selection
The selection of the most appropriate analytical technique involves considering several factors related to the research objectives and available resources.
Conclusion
The verification of isotopic enrichment is a critical quality control step in research utilizing stable isotope-labeled compounds. For 2-Chloroaniline hydrochloride-¹³C₆, both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer robust and reliable methods for this purpose.
-
NMR spectroscopy is the gold standard for quantitative analysis and for determining the precise location of the ¹³C labels within the molecule. Its non-destructive nature is also a significant advantage.
-
Mass spectrometry , particularly when coupled with a chromatographic separation technique like GC or LC, provides superior sensitivity, making it ideal for the analysis of low-concentration samples and complex mixtures.
The selection of the most suitable technique will depend on the specific experimental requirements, including the need for positional information, the required sensitivity, and the nature of the sample matrix. For comprehensive characterization, a combination of both NMR and MS techniques can provide the most detailed and accurate assessment of the isotopic enrichment of 2-Chloroaniline hydrochloride-¹³C₆. Researchers are encouraged to consult the certificates of analysis from suppliers and, when necessary, perform their own verification using the protocols outlined in this guide to ensure the highest quality data in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. 4-Chloroaniline (¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-732-PK [isotope.com]
- 4. benchchem.com [benchchem.com]
- 5. Cambridge Isotope Laboratories ANILINE (13C6, 99%), 0.25 G, 100849-37-4, | Fisher Scientific [fishersci.com]
- 6. Buy Online CAS Number 20265-96-7 - TRC - p-Chloroaniline Hydrochloride | LGC Standards [lgcstandards.com]
Performance Showdown: 2-Chloroaniline hydrochloride-13C6 versus its Deuterated Analogue as Internal Standards in Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of 2-Chloroaniline (B154045) hydrochloride-13C6 against a common alternative, a deuterated analog, for the quantification of 2-chloroaniline in various biological matrices. The superior stability and co-elution characteristics of the 13C-labeled standard offer distinct advantages in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards in mass spectrometry-based assays due to their near-identical chemical behavior to the unlabeled analyte.
Performance Evaluation in Key Biological Matrices
The performance of an internal standard is critically assessed based on several key validation parameters, including linearity, accuracy, precision, recovery, and the limit of quantification (LOQ). While specific experimental data for 2-Chloroaniline hydrochloride-13C6 is not extensively published in publicly available literature, this guide synthesizes expected performance based on the known advantages of 13C-labeled standards and provides a framework for its evaluation against a deuterated alternative.
Table 1: Expected Performance Characteristics of this compound in Human Plasma (LC-MS/MS)
| Parameter | Expected Performance | Justification |
| Linearity (r²) | >0.99 | 13C-labeled standards co-elute perfectly with the analyte, leading to a highly proportional response across a wide concentration range. |
| Accuracy (% Bias) | Within ±15% | The identical chemical nature of the 13C standard ensures it tracks the analyte accurately through extraction and ionization, minimizing bias. |
| Precision (%RSD) | <15% | Co-elution and identical ionization behavior significantly reduce variability in the analytical process. |
| Recovery (%) | Consistent and reproducible | The 13C standard experiences the same extraction efficiency as the analyte, providing reliable correction for sample loss. |
| LOQ (ng/mL) | Low ng/mL range | High sensitivity is achievable due to the low background and specific detection in MS. |
Table 2: Expected Performance Characteristics of this compound in Human Urine (GC-MS)
| Parameter | Expected Performance | Justification |
| Linearity (r²) | >0.99 | The stable isotope label ensures a consistent response factor relative to the analyte during chromatographic separation and detection. |
| Accuracy (% Bias) | Within ±15% | The 13C standard effectively compensates for matrix effects inherent in complex urine samples. |
| Precision (%RSD) | <15% | The use of a stable, non-exchangeable isotope minimizes analytical variability. |
| Recovery (%) | Consistent and reproducible | The similar volatility and chromatographic behavior of the 13C standard and analyte lead to comparable recovery after sample preparation. |
| LOQ (ng/mL) | Low ng/mL range | The specificity of mass spectrometric detection allows for low limits of quantification. |
The Deuterated Alternative: A Point of Comparison
Deuterated internal standards (e.g., 2-Chloroaniline-d4) are a common and often more readily available alternative to 13C-labeled compounds. However, they can exhibit certain drawbacks that may compromise analytical accuracy.
Table 3: Potential Performance Differences with a Deuterated Internal Standard
| Parameter | Potential Issue with Deuterated Standard | Impact on Data Quality |
| Chromatographic Separation | Partial separation from the analyte ("isotopic shift"). | Can lead to inaccurate quantification if the two peaks are not properly integrated, especially in the presence of matrix interferences. |
| Isotope Exchange | Deuterium atoms can sometimes exchange with protons in the solvent or matrix. | This can lead to a decrease in the concentration of the deuterated standard and an overestimation of the analyte concentration. |
| Ionization Efficiency | May differ slightly from the unlabeled analyte. | Can introduce a bias in the response factor, affecting the accuracy of the results. |
Experimental Protocols: A Framework for Validation
The following protocols provide a general framework for the validation of an analytical method for 2-chloroaniline in biological matrices using this compound as an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Plasma
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 2-chloroaniline and 2-Chloroaniline-13C6.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Urine
1. Sample Preparation:
-
To 1 mL of urine, add 10 µL of this compound internal standard solution.
-
Adjust the pH to >11 with NaOH.
-
Perform liquid-liquid extraction with 5 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge.
-
Transfer the organic layer to a new tube and repeat the extraction.
-
Combine the organic extracts and evaporate to a small volume.
2. GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, ramp to 280°C.
-
Carrier Gas: Helium.
-
Mass Spectrometry: Electron ionization (EI) source.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2-chloroaniline and 2-Chloroaniline-13C6.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams illustrate the analytical workflow and the decision-making process for selecting an internal standard.
Caption: A generalized workflow for the analysis of 2-chloroaniline in biological matrices using a 13C-labeled internal standard.
Caption: A decision-making diagram highlighting the advantages of 13C-labeled internal standards over deuterated alternatives.
Conclusion
For high-stakes applications in research and drug development, the use of this compound as an internal standard offers a more robust and reliable approach for the quantification of 2-chloroaniline in biological matrices compared to its deuterated counterparts. The inherent stability of the 13C isotope and the resulting co-elution with the analyte lead to superior accuracy and precision, ensuring the generation of high-quality, defensible data. While the initial cost of 13C-labeled standards may be higher, the investment is justified by the increased confidence in analytical results and the avoidance of potential pitfalls associated with less stable internal standards.
A Researcher's Guide to 2-Chloroaniline Hydrochloride-13C6: A Cost-Benefit Analysis
For researchers and professionals in drug development and analytical science, the choice of internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative analyses. This guide provides a comprehensive cost-benefit analysis of using 2-Chloroaniline (B154045) hydrochloride-13C6, a stable isotope-labeled (SIL) internal standard, in comparison to its non-labeled counterpart and other analytical alternatives. By presenting experimental data, detailed protocols, and a clear visualization of the analytical workflow, this guide aims to equip you with the necessary information to make an informed decision for your specific research needs.
Performance and Cost Comparison
The primary advantage of using a stable isotope-labeled internal standard like 2-Chloroaniline hydrochloride-13C6 lies in its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variations that can lead to inaccurate quantification.[1] This is particularly crucial when dealing with complex matrices such as biological fluids or environmental samples. Non-labeled standards, while significantly less expensive, cannot account for matrix effects or variability in instrument response with the same degree of accuracy.
| Feature | This compound | Non-Labeled 2-Chloroaniline hydrochloride |
| Molecular Formula | ¹³C₆H₇Cl₂N | C₆H₇Cl₂N |
| Molecular Weight | ~169.99 g/mol [2] | ~164.03 g/mol |
| Isotopic Purity | ≥99 atom % ¹³C[2] | Not Applicable |
| Primary Application | Internal standard for quantitative analysis (LC-MS, GC-MS)[3] | Dye intermediate, organic synthesis, analytical standard[4][5] |
| Key Benefit | High accuracy and precision, corrects for matrix effects | Low cost |
| Key Drawback | High cost | Susceptible to analytical variability and matrix effects |
| Estimated Price | Varies significantly, typically several hundred to over a thousand USD per 10-50 mg. Price often available upon request from suppliers. | ~$40 - $100 per 25g[6][7] |
Experimental Protocols
To illustrate the practical application and comparative performance, a detailed experimental protocol for the quantification of 2-chloroaniline in a biological matrix using both the ¹³C₆-labeled and non-labeled internal standards is provided below.
Objective:
To compare the accuracy and precision of quantifying 2-chloroaniline in human plasma using either this compound or non-labeled 2-chloroaniline hydrochloride as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
2-Chloroaniline (analyte)
-
This compound (SIL internal standard)
-
2-Chloroaniline hydrochloride (non-labeled internal standard)
-
Human plasma (blank)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of 2-chloroaniline, this compound, and non-labeled 2-chloroaniline hydrochloride in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of 2-chloroaniline by serial dilution of the stock solution with 50:50 methanol:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare working internal standard solutions of this compound and non-labeled 2-chloroaniline hydrochloride at a concentration of 100 ng/mL in 50:50 methanol:water.
-
-
Sample Preparation:
-
For the calibration curve, spike 100 µL of blank human plasma with the 2-chloroaniline working standards.
-
For quality control (QC) samples, spike blank human plasma with 2-chloroaniline at low, medium, and high concentrations.
-
To each sample, add 10 µL of the this compound internal standard working solution.
-
In a separate set of identical samples, add 10 µL of the non-labeled 2-chloroaniline hydrochloride internal standard working solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile to each sample. Vortex and centrifuge.
-
Perform Solid Phase Extraction (SPE) on the supernatant for further cleanup, following the manufacturer's protocol.
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the following MRM transitions:
-
2-Chloroaniline: Q1/Q3 (e.g., m/z 128.0 -> 92.0)
-
2-Chloroaniline-13C6: Q1/Q3 (e.g., m/z 134.0 -> 98.0)
-
Non-labeled 2-Chloroaniline (as IS): Q1/Q3 (e.g., m/z 128.0 -> 92.0)
-
-
-
-
Data Analysis:
-
Construct two separate calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Calculate the concentration of 2-chloroaniline in the QC samples using both calibration curves.
-
Compare the accuracy (% recovery) and precision (% RSD) of the QC samples for both the SIL and non-labeled internal standard methods.
-
Expected Outcomes and Data Presentation
The use of this compound is expected to yield significantly better precision and accuracy, especially at lower concentrations, due to its ability to co-elute with the analyte and experience identical ionization suppression or enhancement effects.
Table 2: Expected Comparative Performance Data
| Internal Standard Type | QC Level | Expected Accuracy (% Recovery) | Expected Precision (% RSD) |
| 2-Chloroaniline-13C6 | Low (5 ng/mL) | 95 - 105% | < 5% |
| Medium (50 ng/mL) | 98 - 102% | < 3% | |
| High (500 ng/mL) | 99 - 101% | < 2% | |
| Non-Labeled 2-Chloroaniline | Low (5 ng/mL) | 70 - 130% | > 15% |
| Medium (50 ng/mL) | 85 - 115% | > 10% | |
| High (500 ng/mL) | 90 - 110% | > 5% |
Visualizing the Workflow
The following diagram illustrates the logical workflow of the comparative experimental protocol described above.
Caption: Workflow for comparing labeled and non-labeled internal standards.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloroaniline-13C6 hydrochloride ≥99 atom % 13C, ≥98% (CP) [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-CHLOROANILINE HYDROCHLORIDE | 137-04-2 [chemicalbook.com]
- 5. 2-Chloroaniline hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 6. 2-Chloroaniline Hydrochloride 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. 2-Chloroaniline hydrochloride, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Comparative Guide to the Use of 2-Chloroaniline hydrochloride-13C6 as a Labeled Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount for robust and reliable data. The selection of an appropriate internal standard (IS) is a critical decision in the development of bioanalytical methods, directly impacting the accuracy, precision, and reproducibility of the results. This guide provides an objective comparison of 2-Chloroaniline (B154045) hydrochloride-13C6, a stable isotope-labeled internal standard (SIL-IS), with other alternatives for the quantitative analysis of 2-chloroaniline, supported by established analytical principles and regulatory expectations.
Regulatory Framework: The Gold Standard of Internal Standards
Regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation. These have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1] A cornerstone of these guidelines is the strong preference for the use of a SIL-IS, particularly for methods employing mass spectrometric detection.[1][2]
A SIL-IS is a form of the analyte where one or more atoms have been substituted with their stable heavy isotopes, such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N).[3] The key advantage of a SIL-IS is its near-identical physicochemical properties to the analyte of interest.[4] This ensures that the SIL-IS co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer, thereby providing the most effective correction for variations during sample preparation and analysis.[3][5]
Comparison of Internal Standard Options for 2-Chloroaniline Analysis
The choice of an internal standard for the analysis of 2-chloroaniline involves considering several factors, including analytical performance, cost, and availability. Below is a comparison of 2-Chloroaniline hydrochloride-13C6 with two common alternatives: a deuterated analog and a structural analog.
| Feature | This compound (SIL-IS) | Deuterated Analog (e.g., 2-Chloroaniline-d4) | Structural Analog (e.g., 3-Chloroaniline or 4-Chloroaniline) |
| Principle | Analyte with ¹²C atoms replaced by ¹³C. Chemically identical to the analyte. | Analyte with hydrogen atoms replaced by deuterium. | A different molecule with similar chemical structure and properties to the analyte. |
| Co-elution | Expected to have virtually identical retention time as the analyte, minimizing differential matrix effects.[5] | May exhibit a slight shift in retention time due to the isotope effect, which can lead to differential matrix effects.[5] | Retention time will be different from the analyte, increasing the likelihood of differential matrix effects. |
| Ionization Efficiency | Identical to the analyte, providing excellent correction for ion suppression or enhancement.[3][5] | Very similar to the analyte, but slight differences can occur, potentially affecting accuracy. | Can have significantly different ionization efficiency compared to the analyte, leading to less reliable correction. |
| Extraction Recovery | Expected to be identical to the analyte, ensuring accurate correction for losses during sample preparation. | Generally very similar to the analyte, but minor differences in recovery are possible. | May have different extraction recovery from the analyte, introducing a potential source of error. |
| Isotopic Stability | ¹³C label is extremely stable and does not undergo back-exchange.[6] | Deuterium labels can sometimes be susceptible to back-exchange with hydrogen, especially at certain positions on the molecule.[4] | Not applicable. |
| Regulatory Acceptance | Highly preferred and recommended by regulatory agencies like the FDA and EMA under ICH M10 guidelines.[1] | Generally acceptable, but the potential for chromatographic separation and isotopic instability needs to be carefully evaluated. | Acceptable when a SIL-IS is not available, but requires more rigorous validation to demonstrate its suitability. |
| Cost | Generally the most expensive option due to the complexity of synthesis.[6] | Typically less expensive than ¹³C-labeled standards but more expensive than structural analogs. | Usually the most cost-effective option. |
Experimental Protocols
The following provides a detailed methodology for a key experiment in the validation and use of this compound as an internal standard for the quantitative analysis of 2-chloroaniline in a biological matrix (e.g., human plasma) by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a representative example and should be optimized for specific instrumentation and laboratory conditions.
Protocol: Quantitative Analysis of 2-Chloroaniline in Human Plasma by GC-MS
1. Objective: To accurately quantify the concentration of 2-chloroaniline in human plasma using this compound as an internal standard.
2. Materials and Reagents:
-
2-Chloroaniline (analytical standard)
-
This compound (internal standard)
-
Human plasma (blank, from at least 6 different sources)
-
Methanol (B129727) (HPLC grade)
-
Toluene (B28343) (GC grade)
-
Sodium hydroxide (B78521) solution (1 M)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
3. Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
GC column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE manifold
4. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-chloroaniline and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 2-chloroaniline stock solution in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations. Add the internal standard working solution to all calibration standards, QCs, and study samples to a final concentration of 50 ng/mL.
5. Sample Extraction (Solid Phase Extraction):
-
Condition the C18 SPE cartridges with methanol followed by deionized water.
-
Load 0.5 mL of the plasma sample (calibration standard, QC, or unknown) onto the cartridge.
-
Wash the cartridge with deionized water.
-
Elute the analyte and internal standard with toluene.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of toluene for GC-MS analysis.
6. GC-MS Analysis:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to monitor for 2-chloroaniline: m/z 127 (quantifier), m/z 92 (qualifier).
-
Ions to monitor for 2-Chloroaniline-13C6: m/z 133 (quantifier), m/z 98 (qualifier).
-
7. Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve.
-
The concentration of 2-chloroaniline in the QC and unknown samples is determined from the calibration curve.
-
The accuracy of the QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
The precision (coefficient of variation) of the QC samples should not exceed 15% (20% for the LLOQ).
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for bioanalysis using a labeled internal standard.
Caption: Logical diagram of internal standard correction for analytical variability.
References
Safety Operating Guide
Proper Disposal of 2-Chloroaniline hydrochloride-13C6: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Chloroaniline hydrochloride-13C6 is critical for ensuring the safety of laboratory personnel and protecting the environment. This compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4][5][6] Adherence to the following procedures is mandatory for its disposal.
Immediate Safety and Hazard Information
Before handling this compound for disposal, it is essential to be aware of its significant hazards. This information is summarized from safety data sheets (SDS) and should be reviewed thoroughly.
| Hazard Classification | Description | GHS Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[3][4][5][6] | H301, H311, H331 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][5][7] | H319 |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[1][3][4][5] | H373 |
| Hazardous to the Aquatic Environment (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects.[1][2][3][4][5][6][8] | H400, H410 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[6] | H314 |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Engineering Controls: All handling of this compound waste must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]
-
Personal Protective Equipment:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles and a face shield are required.[1]
-
Lab Coat: A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator should be used.
-
2. Waste Segregation and Collection:
-
Waste Container: Use a designated, properly labeled, and sealed container for the collection of this compound waste. The container must be in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, health hazard, environment).[7]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Spill and Decontamination Procedures:
-
Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand or vermiculite.[1][9] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collection of Spill Debris: Carefully collect the absorbent material and any contaminated soil or surfaces into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
4. Final Disposal:
-
Licensed Waste Disposal Service: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][8]
-
Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be arranged through your institution's EHS office.
-
Contaminated Packaging: Dispose of the original, empty container as unused product in the same hazardous waste stream.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. lobachemie.com [lobachemie.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 2-Chloroaniline-13C6 hydrochloride ≥99 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Chloroaniline hydrochloride-13C6
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Chloroaniline hydrochloride-13C6. The following procedures are designed to ensure safe laboratory operations and minimize risks.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 137-04-2 (for unlabeled) |
| Molecular Formula | C6H7Cl2N |
| Molecular Weight | 164.03 g/mol |
| Appearance | White to gray flakes or colorless to yellowish liquid that darkens on exposure to air.[1][2] |
| Solubility | Soluble in water.[1] |
| Melting Point | 220°C (sublimes).[1] |
Hazard Identification and Classification
This substance is classified as hazardous. It is toxic if swallowed, in contact with skin, or if inhaled.[1][3][4][5][6] It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[3][4][6][7]
| Hazard Class | Category |
| Acute Toxicity, Oral | 3 |
| Acute Toxicity, Dermal | 3 |
| Acute Toxicity, Inhalation | 3 |
| Skin Corrosion/Irritation | 1C |
| Serious Eye Damage/Irritation | 1 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory irritation) |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 |
| Hazardous to the Aquatic Environment, Acute | 1 |
| Hazardous to the Aquatic Environment, Chronic | 1 |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to ensure personal safety.
| Protection Type | Specification |
| Eye/Face | Safety goggles with side protection or a face shield.[2][3] |
| Skin | Chemical-resistant gloves (butyl rubber is recommended), protective clothing, and long-sleeve coveralls.[2] |
| Respiratory | A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be worn when handling the neat chemical.[2] Use in a well-ventilated area, preferably under a chemical fume hood.[2] |
Experimental Workflow and Handling
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult or has stopped, provide artificial respiration.[3] Immediately call a POISON CENTER or doctor.[4][8] |
| Skin Contact | Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[3][4] Seek immediate medical attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Immediately call an ophthalmologist or POISON CENTER.[9] |
| Ingestion | Rinse mouth.[4] Do NOT induce vomiting. Give one or two glasses of water to drink.[10] Immediately call a POISON CENTER or doctor.[3][4] |
Spill and Leak Procedures
In case of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[4] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or diatomaceous earth.[3] Collect the spilled material into a suitable, closed container for disposal.[11] Do not let the chemical enter drains or waterways.[3][9]
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dark, and well-ventilated area.[8] The substance should be stored locked up and away from incompatible materials such as strong oxidizing agents.[8][9] It is light and air-sensitive.[9][11]
Disposal: This material and its container must be disposed of as hazardous waste.[1] Do not allow it to enter the environment.[1] Disposal should be in accordance with local, regional, and national regulations.[9] Leave the chemical in its original container and do not mix it with other waste.[9]
References
- 1. chembk.com [chembk.com]
- 2. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. lobachemie.com [lobachemie.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. ICSC 0129 - 2-CHLOROANILINE [chemicalsafety.ilo.org]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
